3-Phenylazetidin-3-ol hydrochloride
Description
Properties
IUPAC Name |
3-phenylazetidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c11-9(6-10-7-9)8-4-2-1-3-5-8;/h1-5,10-11H,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPCGNDTGQUGEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622148 | |
| Record name | 3-Phenylazetidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550370-15-5 | |
| Record name | 3-Phenylazetidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Phenylazetidin-3-ol Hydrochloride
CAS Number: 550370-15-5
This technical guide provides a comprehensive overview of 3-Phenylazetidin-3-ol hydrochloride, a key chemical intermediate with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering available data on its chemical properties, synthesis, potential biological activity, and safety protocols.
Chemical and Physical Properties
This compound is a white solid organic compound.[1] While detailed experimental data for its physical properties are not widely published, the following table summarizes its key chemical identifiers.
| Property | Value | Reference |
| CAS Number | 550370-15-5 | [2] |
| Molecular Formula | C₉H₁₂ClNO | [2] |
| Molecular Weight | 185.65 g/mol | [2] |
| Synonyms | 3-Hydroxy-3-phenylazetidine hydrochloride, 3-Phenylazetidin-3-ol HCl | [2] |
| Storage Conditions | Room temperature, sealed in a dry environment | [2] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not published, a general and plausible synthetic route can be inferred from methods used for similar azetidine derivatives. A common approach involves the reaction of a suitable epoxide with an amine, followed by cyclization and deprotection steps.
One potential synthetic pathway is the reaction of styrene and bromoacetone in ether, followed by a reaction with azetidine and subsequent treatment with hydrochloric acid to yield the final hydrochloride salt.[2]
General Experimental Protocol for Synthesis of Azetidin-3-ol Derivatives
The following is a generalized protocol based on the synthesis of a related compound, 3-hydroxyazetidine hydrochloride, which can be adapted for the synthesis of the 3-phenyl derivative.
-
Ring Opening of Epoxide: A substituted epoxide is reacted with a protected amine (e.g., benzylamine) in a suitable solvent.[3]
-
Cyclization: The resulting amino alcohol undergoes an intramolecular cyclization to form the azetidine ring. This step is often facilitated by a base.[3]
-
Deprotection: The protecting group on the nitrogen atom is removed. For a benzyl group, this is typically achieved through catalytic hydrogenation (e.g., using palladium on carbon).[3]
-
Salt Formation: The free base of the azetidinol is treated with a solution of hydrochloric acid to form the hydrochloride salt.
Characterization Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of the hydrogen atoms.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.
-
FTIR (Fourier-Transform Infrared Spectroscopy): To identify the functional groups present, such as the hydroxyl (-OH) and amine (N-H) groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Biological Activity and Potential Applications
The azetidine scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. While the specific biological profile of this compound is not extensively documented, research on structurally related molecules suggests potential interactions with monoamine transporters.
Monoamine Transporter Inhibition
Derivatives of 3-phenylazetidin-3-ol have shown affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3] These transporters are crucial for regulating neurotransmitter levels in the synapse, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.
The table below presents binding affinity data (Ki values) for a structurally related compound, demonstrating the potential of this chemical class to interact with monoamine transporters.
| Compound (Analogue) | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Reference |
| Compound 9b | 2.29 | 78.4 | 155 | [3] |
| Compound 9d | 1.55 | 14.1 | 259 | [3] |
Note: This data is for structurally related piperidine-based compounds and should be considered indicative of the potential activity of 3-phenylazetidin-3-ol derivatives, not as direct data for the specified compound.
Drug Development Intermediate
This compound serves as a valuable building block in the synthesis of more complex molecules for drug discovery and development.[2] Its rigid four-membered ring can impart unique conformational constraints on a molecule, which can be advantageous for optimizing binding to a biological target.
Visualizations
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of an azetidinol hydrochloride derivative.
Caption: A generalized workflow for the synthesis and purification of azetidinol hydrochloride derivatives.
Potential Mechanism of Action
Based on data from related compounds, a potential mechanism of action for derivatives of 3-Phenylazetidin-3-ol could involve the inhibition of monoamine reuptake at the presynaptic terminal.
Caption: Inhibition of monoamine reuptake by a 3-phenylazetidin-3-ol derivative.
Safety and Handling
For this compound and related compounds, standard laboratory safety precautions should be observed.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.[4]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably in a chemical fume hood.[4]
-
First Aid:
-
Storage: Store in a tightly sealed container in a dry and well-ventilated place.[2]
It is crucial to consult the specific Safety Data Sheet (SDS) for this compound before handling.
References
- 1. rsc.org [rsc.org]
- 2. chembk.com [chembk.com]
- 3. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Technical Guide: Physicochemical Properties of 3-Phenylazetidin-3-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylazetidin-3-ol hydrochloride (CAS No: 550370-15-5) is a heterocyclic organic compound featuring an azetidine ring substituted with a phenyl group and a hydroxyl group. As a hydrochloride salt, it exhibits properties that are crucial for its handling, formulation, and potential application in medicinal chemistry and drug discovery. The azetidine scaffold is a key structural motif in various biologically active molecules, making a thorough understanding of the physicochemical properties of its derivatives essential for further research and development.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information is presented in a structured format to facilitate easy access and comparison for researchers and drug development professionals. Detailed experimental protocols for the determination of key parameters are also provided to assist in laboratory investigations.
Physicochemical Properties
General Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 550370-15-5 | [1][][3][4] |
| Molecular Formula | C₉H₁₂ClNO | [1][3] |
| Molecular Weight | 185.65 g/mol | [3][5] |
| Appearance | Solid (predicted) | - |
Thermodynamic and Partitioning Properties
| Property | Value | Source |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility in Water | Soluble (qualitative) | - |
| pKa | Data not available (predicted to be basic) | - |
| logP (Octanol-Water Partition Coefficient) | Data not available (predicted to be low) | - |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of key physicochemical properties. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.
Determination of Melting Point
The melting point of a solid crystalline substance is a key indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Measurement:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to approximately 10-15 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. The range between these two temperatures is the melting range.
-
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter influencing the bioavailability of a compound.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed vial.
-
Equilibration: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: The saturated solution is filtered through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is expressed in units such as mg/mL or mol/L.
Determination of pKa
The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a compound at a given pH.
Methodology:
-
Instrumentation: A potentiometer equipped with a pH electrode is used.
-
Sample Preparation: A known concentration of this compound is dissolved in water or a co-solvent system if necessary.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
Data Collection: The pH of the solution is measured after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.
Determination of logP
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Methodology (Shake-Flask Method):
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is gently shaken for a period to allow for partitioning equilibrium to be reached.
-
Phase Separation: The two phases are allowed to separate completely.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Logical Relationships of Physicochemical Data
The physicochemical properties of a compound are interconnected and influence its behavior in various systems. The following diagram illustrates the logical flow of information presented in this guide.
Conclusion
This technical guide has summarized the available physicochemical data for this compound and provided standardized protocols for their experimental determination. While foundational data such as molecular formula and weight are established, a notable gap exists in the publicly available experimental data for properties like melting point, aqueous solubility, pKa, and logP. The provided experimental workflows offer a starting point for researchers to obtain this critical information. A comprehensive understanding of these properties is paramount for the effective utilization of this compound in drug design, formulation development, and broader chemical research.
References
In-depth Technical Guide: ¹H NMR Spectrum of 3-Phenylazetidin-3-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Phenylazetidin-3-ol hydrochloride. Due to the limited availability of publicly accessible, fully assigned experimental ¹H NMR data specifically for this compound, this guide presents a comprehensive theoretical analysis based on established principles of NMR spectroscopy and data from closely related structural analogs. This guide also outlines a standard experimental protocol for the acquisition of such data and a plausible synthetic route for the compound's preparation.
Predicted ¹H NMR Spectral Data
The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), would exhibit distinct signals corresponding to the aromatic and azetidine ring protons. The hydrochloride salt form will influence the chemical shifts of protons near the nitrogen atom due to its protonation.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| Phenyl H (ortho) | 7.5 - 7.7 | Doublet (d) or Multiplet (m) | 2H | ~7-8 |
| Phenyl H (meta) | 7.3 - 7.5 | Triplet (t) or Multiplet (m) | 2H | ~7-8 |
| Phenyl H (para) | 7.2 - 7.4 | Triplet (t) or Multiplet (m) | 1H | ~7-8 |
| Azetidine CH₂ (H2, H4) | 4.0 - 4.5 | Multiplet (m) | 4H | - |
| Hydroxyl OH | Variable (broad singlet) | Broad Singlet (br s) | 1H | - |
| Ammonium NH₂⁺ | Variable (broad singlet) | Broad Singlet (br s) | 2H | - |
Note: The chemical shifts of the hydroxyl (-OH) and ammonium (-NH₂⁺) protons are highly dependent on the solvent, concentration, and temperature, and they often appear as broad singlets due to chemical exchange.
Structural Confirmation and Spectral Interpretation
The phenyl group is expected to show characteristic signals in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). The protons on the azetidine ring, being adjacent to the protonated nitrogen atom, will be deshielded and are predicted to appear at a lower field (higher ppm) compared to a non-protonated azetidine. The symmetry of the molecule may lead to overlapping signals for the methylene protons of the azetidine ring.
Experimental Protocol for ¹H NMR Spectroscopy
The following outlines a standard procedure for obtaining a high-resolution ¹H NMR spectrum of this compound.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical and will affect the chemical shifts of exchangeable protons.
-
Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions, if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Temperature: 298 K (25 °C).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Data Processing: Fourier transformation, phase correction, and baseline correction.
Synthesis of this compound
A plausible synthetic route to this compound involves the reaction of a suitable nitrogen-protected azetidinone with a phenyl Grignard reagent, followed by deprotection and salt formation.
Caption: Synthetic workflow for this compound.
This generalized pathway highlights the key transformations required to obtain the target molecule. The choice of the nitrogen-protecting group is crucial for the success of the Grignard reaction and the subsequent deprotection step.
Conclusion
FT-IR analysis of 3-Phenylazetidin-3-ol hydrochloride
An In-Depth Technical Guide to the FT-IR Analysis of 3-Phenylazetidin-3-ol Hydrochloride
Introduction
This compound is a heterocyclic organic compound of interest in pharmaceutical research and drug development. Its structure, featuring an azetidine ring, a tertiary alcohol, and a phenyl group, presents a unique spectroscopic profile. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This guide provides a detailed overview of the theoretical and practical aspects of conducting an , intended for researchers, scientists, and professionals in drug development.
Predicted FT-IR Spectral Analysis
The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups. The presence of the hydrochloride salt significantly influences the spectrum, particularly in the region of N-H stretching.
-
O-H Stretch (Tertiary Alcohol): A broad and strong absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group.[1][2] The broadness of this peak is a result of intermolecular hydrogen bonding.[2][3]
-
N-H Stretch (Ammonium Salt): As a hydrochloride salt of a tertiary amine, the nitrogen atom in the azetidine ring will be protonated. This results in a broad and complex absorption pattern for the N-H⁺ stretching vibration, typically observed between 3000 cm⁻¹ and 2200 cm⁻¹. This broad feature is a hallmark of amine salts.
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations from the phenyl group are expected to appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Aliphatic C-H stretching from the azetidine ring will absorb just below 3000 cm⁻¹ (typically 2990-2850 cm⁻¹).
-
C=C Stretch (Aromatic): The phenyl group will exhibit characteristic C=C stretching vibrations within the aromatic ring, appearing as a series of sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.
-
C-O Stretch (Tertiary Alcohol): The stretching vibration of the C-O bond in a tertiary alcohol gives rise to a strong band typically found in the 1210-1100 cm⁻¹ range.[1][4]
-
C-N Stretch (Azetidine): The C-N stretching vibration of the azetidine ring is expected in the fingerprint region, typically between 1250 cm⁻¹ and 1020 cm⁻¹.
-
Aromatic C-H Bending: Out-of-plane (o.o.p.) bending vibrations for the monosubstituted phenyl group will produce strong absorption bands in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.
Data Presentation: Predicted FT-IR Absorption Bands
The following table summarizes the predicted FT-IR absorption bands for this compound, based on the analysis of its functional groups.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3500 - 3200 | Strong, Broad | O-H Stretch | Tertiary Alcohol |
| 3100 - 3000 | Weak to Medium | C-H Stretch | Aromatic (Phenyl) |
| 3000 - 2200 | Strong, Broad, Complex | N-H⁺ Stretch | Ammonium Salt |
| 2990 - 2850 | Medium | C-H Stretch | Aliphatic (Azetidine) |
| 1600 - 1450 | Medium to Weak, Sharp | C=C Stretch | Aromatic (Phenyl) |
| 1210 - 1100 | Strong | C-O Stretch | Tertiary Alcohol |
| 1250 - 1020 | Medium | C-N Stretch | Azetidine |
| 770 - 730 & 710 - 690 | Strong | C-H Out-of-Plane Bend | Aromatic (Phenyl) |
Experimental Protocol: ATR-FT-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FT-IR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation.[5][6]
Objective: To obtain a high-quality FT-IR spectrum of solid this compound.
Materials and Equipment:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond crystal).
-
This compound sample (powder form).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free wipes (e.g., Kimwipes).
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer and computer are turned on and have stabilized.
-
Open the appropriate software for data acquisition.
-
-
ATR Crystal Cleaning:
-
Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol).
-
Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal material and any atmospheric components (e.g., CO₂, H₂O).
-
-
Sample Application:
-
Place a small amount of the powdered this compound sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The standard spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary data processing, such as baseline correction or smoothing, if required.
-
-
Cleaning:
-
Release the pressure arm and carefully remove the sample powder from the ATR crystal.
-
Clean the crystal surface thoroughly with a solvent-soaked lint-free wipe as described in step 2.
-
Visualization
Caption: Molecular structure of this compound.
Caption: Workflow for ATR-FT-IR analysis.
References
Mass Spectrometry of 3-Phenylazetidin-3-ol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry of 3-Phenylazetidin-3-ol hydrochloride. The content herein is based on established principles of mass spectrometry and predictive fragmentation patterns for compounds with similar structural motifs, offering a robust framework for the analysis of this compound and related molecules.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound is predicted to be characterized by a series of fragmentation pathways under electron ionization (EI). The hydrochloride salt will likely dissociate in the ion source, and the free base, 3-Phenylazetidin-3-ol, will be ionized and subsequently fragmented. The molecular ion of the free base (C9H11NO) has a nominal mass of 149 Da.
The primary fragmentation is anticipated to occur via cleavage of the azetidine ring and rearrangements involving the phenyl and hydroxyl groups. The following table summarizes the predicted key fragments, their mass-to-charge ratios (m/z), and their proposed structures.
| m/z | Proposed Fragment Structure | Description |
| 149 | [C9H11NO]+• | Molecular Ion |
| 132 | [C9H10N]+ | Loss of a hydroxyl radical (•OH) |
| 120 | [C8H8O]+• | Phenylacetaldehyde radical cation, resulting from ring opening and rearrangement |
| 105 | [C7H7O]+ | Benzoyl cation, from cleavage of the C-C bond adjacent to the phenyl group |
| 91 | [C7H7]+ | Tropylium cation, a common fragment for benzyl compounds |
| 77 | [C6H5]+ | Phenyl cation |
| 56 | [C3H6N]+ | Azetidinyl fragment from cleavage of the phenyl and hydroxyl groups |
Proposed Fragmentation Pathway
The fragmentation of 3-Phenylazetidin-3-ol is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation can proceed through several pathways, including the loss of the hydroxyl group, ring opening to form a phenylacetaldehyde-like radical cation, and various cleavages yielding characteristic phenyl-containing fragments.
In-depth Technical Guide on the Crystal Structure of 3-Phenylazetidin-3-ol Hydrochloride: A Search for Definitive Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the available information regarding the crystal structure of 3-Phenylazetidin-3-ol hydrochloride (CAS Number: 550370-15-5), a heterocyclic compound of interest in medicinal chemistry. Despite a comprehensive search of scientific literature and structural databases, detailed experimental data on its crystal structure remains elusive. This document outlines the current state of knowledge, the methodologies typically employed for such structural elucidation, and the potential applications of this information for the scientific community.
Introduction
This compound is an organic salt with the molecular formula C₉H₁₂ClNO.[1] The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural motif in various biologically active compounds. The presence of a phenyl group and a hydroxyl group on the same carbon atom of the azetidine ring suggests potential for diverse chemical interactions and biological activities. Understanding the precise three-dimensional arrangement of atoms in the crystalline state is crucial for rational drug design, polymorphism screening, and formulation development.
Current Status of Crystal Structure Data
As of the latest searches, a definitive, publicly available crystal structure of this compound has not been reported in prominent structural databases such as the Cambridge Structural Database (CSD). Consequently, crucial crystallographic data, including unit cell parameters, space group, atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions (such as hydrogen bonding), are not available.
While the synthesis of related azetidine derivatives is described in various patents, these documents typically focus on reaction schemes and yields rather than detailed structural characterization of the products by single-crystal X-ray diffraction.[2]
Methodology for Crystal Structure Determination
The definitive method for determining the crystal structure of a small molecule like this compound is single-crystal X-ray diffraction (SCXRD) . This powerful analytical technique provides precise information about the three-dimensional arrangement of atoms in a crystal.
The typical workflow for determining a crystal structure using SCXRD is as follows:
Caption: Generalized workflow for single-crystal X-ray diffraction analysis.
-
Synthesis and Purification: The compound of interest, this compound, must be synthesized and purified to a high degree.
-
Crystallization: High-quality single crystals are grown from a suitable solvent or solvent mixture through techniques such as slow evaporation, vapor diffusion, or cooling. This is often the most challenging step.
-
X-ray Diffraction: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using computational methods, and this model is then refined to best fit the experimental data.
-
Validation and Deposition: The final crystal structure is validated for geometric and crystallographic consistency and is typically deposited in a public database like the CCDC to receive a unique deposition number.
Potential Structural Features and Their Importance
Although the exact crystal structure is unknown, we can hypothesize about potential key features based on the molecular structure:
-
Hydrogen Bonding: The presence of the hydroxyl group (-OH) and the protonated azetidine nitrogen (N-H⁺), along with the chloride counter-ion (Cl⁻), creates a high potential for a network of strong hydrogen bonds. These interactions would be critical in defining the crystal packing and influencing physical properties like melting point and solubility.
-
Aromatic Interactions: The phenyl ring can participate in π-π stacking or other non-covalent interactions, further stabilizing the crystal lattice.
-
Conformation of the Azetidine Ring: The four-membered azetidine ring is puckered. The specific conformation and the orientation of the phenyl and hydroxyl substituents would be precisely determined by a crystal structure analysis.
Understanding these features is vital for:
-
Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional structure with biological activity to guide the design of more potent and selective drug candidates.
-
Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) of the compound, which can have different physical properties and bioavailability.
-
Formulation Development: Knowledge of the crystal structure aids in designing stable pharmaceutical formulations.
Conclusion
A comprehensive search for the crystal structure of this compound has revealed a lack of publicly available experimental data. For researchers and professionals in drug development, this represents a data gap. The elucidation of this crystal structure through single-crystal X-ray diffraction would provide invaluable insights into its solid-state properties, conformation, and intermolecular interactions. Such information would be a significant contribution to the fields of medicinal chemistry and materials science, enabling more informed approaches to the development of new therapeutics based on the azetidine scaffold. Until such a study is published, a detailed, data-driven technical guide on its crystal structure cannot be fully realized.
References
Theoretical Catalytic Modes of the 3-Phenylazetidin-3-ol Hydrochloride Moiety
An in-depth analysis of the scientific literature reveals a notable absence of studies detailing the use of 3-Phenylazetidin-3-ol hydrochloride as a catalyst. While the azetidine scaffold is a valuable structural motif in medicinal chemistry and has been explored in various synthetic contexts, its specific application in catalysis, particularly for the 3-phenyl-3-ol substituted variant, is not documented.
This guide, therefore, addresses the topic by first acknowledging the lack of direct evidence for the catalytic action of this compound. It then explores the potential catalytic roles that the constituent functional groups—the azetidinium ion, the hydroxyl group, and the phenyl group—could theoretically play based on established principles in organocatalysis. This exploration provides a foundational framework for researchers who may be interested in investigating the catalytic potential of this and related compounds.
While no specific mechanism of action has been published for this compound as a catalyst, its structure suggests several potential modes of activation. The hydrochloride salt form implies that the azetidine nitrogen would be protonated, forming an azetidinium ion. This, along with the hydroxyl and phenyl groups, could participate in various catalytic cycles.
Potential Involvement of the Azetidinium Ion
The protonated nitrogen of the azetidinium ring could act as a Brønsted acid, donating a proton to activate a substrate. Alternatively, it could engage in hydrogen bonding with a substrate, thereby orienting it for a subsequent reaction and lowering the activation energy.
Role of the Tertiary Hydroxyl Group
The hydroxyl group at the 3-position is a key feature. It could function as a hydrogen bond donor to activate an electrophile or as a hydrogen bond acceptor to orient a nucleophile. In a basic medium, deprotonation of the hydroxyl group would yield an alkoxide, which could act as a Brønsted base or a nucleophilic catalyst.
Influence of the Phenyl Group
The phenyl substituent could influence the catalytic activity through steric effects, directing the approach of substrates to the active site. Furthermore, non-covalent interactions, such as π-stacking with aromatic substrates, could play a role in substrate binding and orientation.
Hypothetical Catalytic Cycles
Based on these potential roles, we can propose hypothetical catalytic cycles for reactions where this compound could act as a catalyst.
Hypothetical Iminium Ion Catalysis
One of the most common activation modes for secondary amines in organocatalysis is the formation of an iminium ion with a carbonyl compound. Although 3-Phenylazetidin-3-ol is a tertiary alcohol, the azetidine nitrogen, if deprotonated from its hydrochloride salt form to the free amine, could potentially engage in catalysis. However, the presence of the hydrochloride salt suggests the nitrogen is protonated. A more plausible scenario involves the hydroxyl group.
A logical workflow for investigating the catalytic potential would involve screening for activity in a model reaction, followed by mechanistic studies.
Hypothetical Hydrogen Bonding Catalysis
The azetidinium ion and the hydroxyl group could act in concert as a bifunctional catalyst, activating both the nucleophile and the electrophile through hydrogen bonding.
Experimental Protocols for Catalyst Evaluation
Should a researcher wish to investigate the catalytic properties of this compound, a general protocol for a model reaction, such as the Michael addition of a ketone to a nitroalkene, is provided below.
Table 1: General Protocol for a Catalytic Michael Addition
| Step | Procedure |
| 1. Catalyst and Substrate Preparation | To a solution of nitroalkene (0.2 mmol) in an appropriate solvent (e.g., toluene, 1.0 mL) in a reaction vial, add the ketone (0.4 mmol). |
| 2. Catalyst Addition | Add this compound (0.02 mmol, 10 mol%) to the reaction mixture. |
| 3. Reaction Execution | Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). |
| 4. Work-up and Purification | Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired Michael adduct. |
| 5. Analysis | Characterize the product by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis. |
Quantitative Data from Hypothetical Screening
For a novel catalyst, initial screening would involve varying catalyst loading, solvent, and temperature to optimize the reaction conditions. The results of such a hypothetical screening are presented in Table 2.
Table 2: Hypothetical Optimization of the Michael Addition
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
| 1 | 10 | Toluene | 25 | 65 | 30 |
| 2 | 20 | Toluene | 25 | 78 | 35 |
| 3 | 10 | CH2Cl2 | 25 | 50 | 20 |
| 4 | 10 | THF | 25 | 45 | 15 |
| 5 | 20 | Toluene | 0 | 72 | 45 |
| 6 | 20 | Toluene | 40 | 85 | 25 |
Disclaimer: The data presented in Table 2 is purely hypothetical and for illustrative purposes to guide potential research efforts.
Conclusion
While there is currently no published research on the mechanism of action of this compound as a catalyst, its chemical structure presents intriguing possibilities for its application in organocatalysis. The azetidinium ion, tertiary hydroxyl group, and phenyl ring could collectively or individually contribute to catalytic activity through various modes of substrate activation. The provided hypothetical frameworks, experimental protocols, and data tables serve as a foundational guide for researchers and drug development professionals interested in exploring the untapped catalytic potential of this and structurally related compounds. Further experimental and computational studies are necessary to validate these hypotheses and to fully elucidate the catalytic mechanism if one exists.
The Stereochemical Influence of 3-Phenylazetidin-3-ol Hydrochloride in Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The quest for novel, efficient, and highly selective chiral catalysts is a cornerstone of modern synthetic chemistry, particularly in the realm of pharmaceutical development. Chiral azetidine derivatives have emerged as a promising class of organocatalysts and ligands for asymmetric synthesis, owing to their rigid four-membered ring structure that can create a well-defined chiral environment.[1] This technical guide explores the potential stereochemical influence of 3-Phenylazetidin-3-ol hydrochloride in catalysis. While direct experimental evidence for the catalytic application of this specific compound is not yet prevalent in peer-reviewed literature, this document extrapolates from the established catalytic activity of structurally related chiral azetidines to provide a prospective analysis. We will delve into its potential as both a chiral ligand in metal-catalyzed reactions and as an organocatalyst, complete with hypothetical mechanisms, suggested experimental protocols, and illustrative data.
The Azetidine Scaffold: A Privileged Structure in Asymmetric Catalysis
The four-membered azetidine ring is a highly valuable scaffold in medicinal chemistry and asymmetric synthesis.[2][3] Its inherent ring strain and conformational rigidity provide a predictable and sterically hindered chiral environment around a catalytic center, which is crucial for achieving high levels of enantioselectivity.[1] Chiral azetidines have been successfully employed in a range of asymmetric transformations, including carbon-carbon bond-forming reactions, showcasing their versatility and effectiveness.[1]
The structure of this compound combines several key features that suggest its potential as a chiral catalyst or ligand:
-
A Chiral Center: The C3 carbon is a stereocenter.
-
Potential Ligating Sites: The nitrogen atom of the azetidine ring and the oxygen atom of the hydroxyl group can act as Lewis basic sites to coordinate with a metal center.
-
Steric Hindrance: The phenyl group at the C3 position provides significant steric bulk, which can play a critical role in differentiating between the prochiral faces of a substrate.
-
Hydrogen Bonding Capability: The hydroxyl group and the protonated amine can act as hydrogen bond donors, potentially activating substrates in organocatalytic transformations.
Potential Catalytic Applications of 3-Phenylazetidin-3-ol
Based on its structure, 3-Phenylazetidin-3-ol (after deprotonation of the hydrochloride salt) can be envisioned to function in two primary modes in asymmetric catalysis: as a chiral ligand for a metal center or as a metal-free organocatalyst.
As a Chiral Ligand in Metal-Catalyzed Reactions
The nitrogen and hydroxyl groups of 3-Phenylazetidin-3-ol can form a bidentate chelate with a variety of transition metals (e.g., Zn, Cu, Ti, Ru). This chelation would create a rigid, chiral pocket around the metal center. The bulky phenyl group would then be positioned to control the trajectory of incoming substrates, thereby dictating the stereochemical outcome of the reaction.
A plausible application is in the asymmetric addition of nucleophiles to carbonyl compounds. For instance, in the addition of diethylzinc to aldehydes, a well-established reaction for testing new chiral ligands, the azetidinol could form a chiral zinc-alkoxide complex.
Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde.
As a Chiral Organocatalyst
The protonated amine and the hydroxyl group in this compound could enable it to act as a bifunctional organocatalyst. It could activate an electrophile (e.g., an aldehyde or imine) through hydrogen bonding with the hydroxyl group, while the ammonium ion could interact with the nucleophile. This dual activation is a common strategy in organocatalysis to achieve high stereoselectivity.
A hypothetical application is in an asymmetric Michael addition. The catalyst could form a hydrogen-bonded complex with the enone, exposing one face to the nucleophile.
References
In-Depth Technical Guide: Synthesis and Characterization of 3-Phenylazetidin-3-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Phenylazetidin-3-ol hydrochloride (CAS No: 550370-15-5), a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a detailed, published experimental protocol, this guide presents a plausible and robust synthetic route based on established organometallic chemistry principles.
Compound Identification and Properties
This compound is a white, water-soluble solid.[1] It is an important intermediate for the synthesis of various biologically active molecules.
| Property | Value | Reference |
| CAS Number | 550370-15-5 | [1] |
| Molecular Formula | C9H12ClNO | [1] |
| Molecular Weight | 185.65 g/mol | [1] |
| Appearance | White solid | [1] |
| Solubility | Soluble in water | [1] |
| Storage | Sealed in a dry place at room temperature | [1] |
Plausible Synthetic Pathway
A logical and widely applicable method for the synthesis of 3-phenylazetidin-3-ol is the addition of a phenyl organometallic reagent to a protected 3-azetidinone, followed by deprotection and formation of the hydrochloride salt. The use of a tert-butyloxycarbonyl (Boc) protecting group is common in such syntheses due to its stability and ease of removal under acidic conditions, which aligns with the final salt formation step.
The proposed three-step synthesis is outlined below:
Caption: Plausible synthetic pathway for this compound.
Experimental Protocols
Synthesis of N-Boc-3-phenylazetidin-3-ol
Materials:
-
N-Boc-3-azetidinone
-
Phenylmagnesium bromide (commercial solution or freshly prepared)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of N-Boc-3-azetidinone in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phenylmagnesium bromide in THF dropwise to the cooled solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-phenylazetidin-3-ol.
-
Purify the crude product by flash column chromatography on silica gel.
Synthesis of this compound
Materials:
-
N-Boc-3-phenylazetidin-3-ol
-
4M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve the purified N-Boc-3-phenylazetidin-3-ol in a minimal amount of 1,4-dioxane.
-
To this solution, add an excess of 4M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 2-4 hours. The formation of a precipitate should be observed.
-
Monitor the deprotection by TLC until the starting material is no longer visible.
-
Add diethyl ether to the reaction mixture to facilitate further precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the white solid under vacuum to yield pure this compound.
Characterization Data
Detailed experimental characterization data for this compound is not widely available in the public domain. The following tables outline the expected analytical techniques and the type of data that would be obtained for full characterization.
Physical Characterization
| Analysis | Expected Result |
| Melting Point | Data not available |
| Appearance | White to off-white solid |
Spectroscopic Characterization
| Technique | Data |
| ¹H NMR | Data not available |
| ¹³C NMR | Data not available |
| FT-IR (KBr) | Data not available |
| Mass Spec (ESI) | Data not available |
Analytical Workflow
A standard workflow for the characterization and quality control of a newly synthesized batch of this compound would involve a series of analytical techniques to confirm its identity, purity, and structure.
Caption: General analytical workflow for this compound.
Disclaimer: The synthetic protocol provided herein is a plausible method based on established chemical principles and has not been experimentally validated from a specific literature source for this exact compound. Researchers should conduct their own risk assessments and optimization studies before implementing this procedure. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
A Technical Guide to the Stability and Storage of 3-Phenylazetidin-3-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Phenylazetidin-3-ol hydrochloride. Drawing upon established principles of chemical stability and data from related azetidine compounds, this document outlines potential degradation pathways, proposes detailed experimental protocols for stability assessment, and offers guidance on optimal storage to ensure the compound's integrity. This guide is intended for researchers, scientists, and professionals in the field of drug development who handle or utilize this compound in their work.
Introduction
This compound is a key building block in medicinal chemistry, valued for its rigid, three-dimensional structure. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique conformational constraints that are desirable in the design of novel therapeutic agents. However, the inherent ring strain of the azetidine moiety also presents specific stability challenges. Understanding and mitigating these instabilities are crucial for ensuring the quality, efficacy, and safety of research and development outcomes.
This guide provides a detailed examination of the factors influencing the stability of this compound and offers practical guidance for its storage and handling.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 550370-15-5
-
Molecular Formula: C₉H₁₂ClNO
-
Molecular Weight: 185.65 g/mol
-
Appearance: White to off-white solid
-
Solubility: Soluble in water
Stability Profile
While specific, publicly available stability data for this compound is limited, the stability of the azetidine core has been a subject of study. The primary stability concern for azetidine compounds is their susceptibility to ring-opening reactions, particularly under acidic conditions, which is exacerbated by the inherent strain of the four-membered ring.
Potential Degradation Pathways:
-
Acid-Catalyzed Ring Opening: The azetidine nitrogen can be protonated under acidic conditions, making the ring susceptible to nucleophilic attack and subsequent cleavage.
-
Oxidative Degradation: While less common, oxidative pathways could potentially lead to the formation of N-oxides or other degradation products, particularly in the presence of oxidizing agents or under prolonged exposure to atmospheric oxygen.
-
Thermal Degradation: Elevated temperatures can provide the energy necessary to overcome the activation barrier for decomposition reactions.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of impurities.
Impact of Substituents
The substituents on the azetidine ring play a significant role in its stability. The N-substituent is particularly critical; electron-withdrawing groups can decrease the basicity of the nitrogen, making it less prone to protonation and subsequent acid-catalyzed degradation. In the case of this compound, the nitrogen is protonated as a hydrochloride salt, which is a key consideration for its stability in solution.
Recommended Storage Conditions
To maintain the integrity of this compound, the following storage conditions are recommended based on information for this and similar compounds:
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature (20-25°C) | Prevents acceleration of potential degradation reactions. |
| Humidity | Sealed in a dry environment | Minimizes exposure to moisture, which could facilitate hydrolytic degradation. |
| Light | Protect from light | Prevents potential photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) for long-term storage | Reduces the risk of oxidative degradation. |
| Container | Tightly sealed, non-reactive container (e.g., amber glass vial) | Prevents contamination and exposure to environmental factors. |
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and establish degradation pathways.
General Forced Degradation Protocol
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose aliquots of the stock solution to the stress conditions outlined in the table below.
-
Time Points: Sample the solutions at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralization: For acidic and basic samples, neutralize them to a pH of approximately 7 before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and mass spectrometric detection.
Recommended Stress Conditions
| Stress Condition | Protocol |
| Acid Hydrolysis | Treat the sample solution with 0.1 M HCl at 60°C. |
| Base Hydrolysis | Treat the sample solution with 0.1 M NaOH at 60°C. |
| Oxidative Degradation | Treat the sample solution with 3% H₂O₂ at room temperature. |
| Thermal Degradation | Heat the solid compound at a temperature significantly above the recommended storage temperature (e.g., 70°C). |
| Photostability | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |
Visualization of Key Concepts
Logical Workflow for Stability Assessment
Caption: A logical workflow for conducting a forced degradation study to assess the stability of this compound.
Proposed Degradation Pathway under Acidic Conditions
Caption: A simplified proposed pathway for the acid-catalyzed degradation of 3-Phenylazetidin-3-ol.
Conclusion
The stability of this compound is a critical factor for its successful application in research and drug development. While specific data for this compound is not extensively available, an understanding of the inherent reactivity of the azetidine ring system allows for the formulation of robust handling and storage strategies. By adhering to the recommended storage conditions and employing rigorous stability testing protocols as outlined in this guide, researchers can ensure the integrity of their starting materials and the reliability of their experimental outcomes. Further studies are warranted to fully characterize the degradation profile of this important chemical entity.
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Phenylazetidin-3-ol Hydrochloride
This document provides a detailed experimental protocol for the laboratory-scale synthesis of 3-Phenylazetidin-3-ol hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthetic strategy is a three-step process commencing with the commercially available N-Boc-azetidin-3-one. The protocol includes the addition of a phenyl group via a Grignard reaction, followed by the deprotection of the azetidine nitrogen, and concluding with the formation of the hydrochloride salt.
Overall Reaction Scheme:
-
Step 1: Grignard Reaction with N-Boc-azetidin-3-one
-
tert-butyl 3-oxoazetidine-1-carboxylate + Phenylmagnesium bromide → tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate
-
-
Step 2: N-Boc Deprotection
-
tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate + HCl → 3-Phenylazetidin-3-ol
-
-
Step 3: Hydrochloride Salt Formation
-
3-Phenylazetidin-3-ol + HCl → this compound
-
Experimental Protocols
Materials and Equipment
-
Reagents: N-Boc-azetidin-3-one, Phenylmagnesium bromide solution (e.g., 3.0 M in diethyl ether), Anhydrous tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), Ethyl acetate (EtOAc), Hexanes, Hydrochloric acid (concentrated or as a solution in dioxane/diethyl ether), Methanol (MeOH), Diethyl ether (Et₂O).
-
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, reflux condenser, nitrogen/argon inlet, ice-water bath, rotary evaporator, separatory funnel, glassware for extraction and filtration, column chromatography setup, pH paper.
Step 1: Synthesis of tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate
This step involves the nucleophilic addition of a phenyl group to the ketone of N-Boc-azetidin-3-one using a Grignard reagent.[1][2] It is critical to maintain anhydrous (dry) conditions throughout the reaction as Grignard reagents are highly reactive with water.[1][3]
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add N-Boc-azetidin-3-one (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M solution).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add phenylmagnesium bromide solution (1.1 to 1.2 eq) dropwise via a syringe or dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash them sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate as a white solid or viscous oil.
Step 2 & 3: Deprotection and Hydrochloride Salt Formation
The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions.[4][5] Using hydrochloric acid for this step conveniently results in the direct formation of the desired hydrochloride salt.
Procedure:
-
Dissolve the purified tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate (1.0 eq) from Step 1 in a minimal amount of a suitable solvent such as methanol or diethyl ether.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add a solution of hydrochloric acid (e.g., 4 M HCl in 1,4-dioxane or a saturated solution of HCl in diethyl ether) (3-5 eq) dropwise.
-
Stir the mixture at room temperature for 2-6 hours. The progress of the deprotection can be monitored by TLC. A precipitate of the hydrochloride salt may form during the reaction.
-
If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold diethyl ether and dry it under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation. Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Data Presentation
| Step | Reagent/Material | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume | Yield (%) | Purity (%) |
| 1 | N-Boc-azetidin-3-one | 171.19 | 1.0 | 10 | 1.71 g | - | >95 |
| Phenylmagnesium bromide (3M) | - | 1.1 | 11 | 3.7 mL | |||
| tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate | 249.31 | - | - | - | 85-95 | >98 | |
| 2/3 | tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate | 249.31 | 1.0 | 8.5 | 2.12 g | - | >98 |
| HCl (4M in Dioxane) | 36.46 | 4.0 | 34 | 8.5 mL | |||
| This compound | 185.65 | - | - | - | 90-98 | >99 |
Note: The amounts are provided for a representative 10 mmol scale reaction. Yields are typical and may vary.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: 3-Phenylazetidin-3-ol Hydrochloride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific examples of 3-Phenylazetidin-3-ol hydrochloride being directly employed as a catalyst in published asymmetric synthesis studies. The following application notes are based on the broader class of chiral azetidine-containing molecules and provide a framework for evaluating this compound as a potential catalyst.
Introduction
Chiral azetidine scaffolds are valuable structural motifs in medicinal chemistry and have gained attention as ligands and organocatalysts in asymmetric synthesis.[1][2][3] Their strained four-membered ring can lead to unique stereochemical control in catalytic transformations. While proline and its derivatives are well-established organocatalysts, the exploration of azetidine-based catalysts offers potential for novel reactivity and selectivity.[1] this compound, possessing a chiral center and functional groups capable of hydrogen bonding and coordination, represents a candidate for investigation in asymmetric catalysis.
Potential Applications in Asymmetric Synthesis
Based on the reactivity of analogous chiral azetidines, 3-Phenylazetidin-3-ol could potentially be utilized as a catalyst or ligand in several key asymmetric transformations, including:
-
Aldol Reactions: The hydroxyl and amino functionalities could facilitate the formation of enamine or enolate intermediates, crucial for asymmetric aldol additions.
-
Michael Additions: Similar to other amino-alcohol catalysts, it could promote the conjugate addition of nucleophiles to α,β-unsaturated compounds.
-
Henry (Nitroaldol) Reactions: Chiral amino-alcohols are known to catalyze the asymmetric addition of nitroalkanes to aldehydes.[1]
-
Friedel-Crafts Alkylations: The azetidine moiety could serve as a chiral backbone for a ligand in metal-catalyzed asymmetric Friedel-Crafts reactions.[1]
General Catalyst Screening Workflow
For a researcher interested in evaluating the catalytic potential of this compound, a systematic screening process is recommended. The following diagram illustrates a typical workflow for screening a novel catalyst in an asymmetric reaction.
Caption: General workflow for screening a novel chiral catalyst.
Protocols: A General Guideline for Catalyst Evaluation
The following are hypothetical protocols for screening this compound in two common asymmetric reactions. These should be considered as starting points for optimization.
Protocol 1: Asymmetric Aldol Reaction (Hypothetical)
This protocol is based on typical conditions for proline-catalyzed aldol reactions and would need to be optimized for this compound.
1. Materials:
-
This compound (as the catalyst)
-
Cyclohexanone (or other ketone)
-
4-Nitrobenzaldehyde (or other aldehyde)
-
Solvent (e.g., DMSO, DMF, CH3CN)
-
Anhydrous Magnesium Sulfate (for workup)
-
Ethyl acetate and Hexane (for chromatography)
2. Reaction Setup:
-
To a clean, dry vial, add this compound (e.g., 0.02 mmol, 10 mol%).
-
Add the aldehyde (e.g., 0.2 mmol, 1.0 equiv).
-
Add the solvent (e.g., 0.5 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the ketone (e.g., 1.0 mmol, 5.0 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 4 °C, or -20 °C).
3. Monitoring and Workup:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
4. Analysis:
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Asymmetric Michael Addition (Hypothetical)
This protocol provides a general starting point for evaluating the catalyst in a Michael addition.
1. Materials:
-
This compound (as the catalyst)
-
Aldehyde or ketone as the Michael donor (e.g., isobutyraldehyde)
-
α,β-Unsaturated compound as the Michael acceptor (e.g., nitrostyrene)
-
Solvent (e.g., Toluene, CH2Cl2, THF)
-
Optional: co-catalyst or additive (e.g., a weak acid or base)
2. Reaction Setup:
-
In a dry vial, dissolve this compound (e.g., 0.05 mmol, 20 mol%) in the chosen solvent (1.0 mL).
-
Add the Michael acceptor (e.g., 0.25 mmol, 1.0 equiv).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the Michael donor (e.g., 0.5 mmol, 2.0 equiv) dropwise.
-
Stir the reaction vigorously at the set temperature.
3. Monitoring and Workup:
-
Follow the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
4. Analysis:
-
Purify the residue by flash chromatography.
-
Characterize the product by NMR and mass spectrometry.
-
Determine the enantiomeric excess by chiral HPLC.
Data Presentation (Hypothetical Screening Results)
Should experiments be conducted, the quantitative data should be organized for clear comparison. Below are template tables for presenting results from a catalyst screening.
Table 1: Catalyst Loading and Solvent Effects in a Model Aldol Reaction
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Conversion (%) | dr (anti/syn) | ee (%) |
| 1 | 10 | DMSO | 24 | Data | Data | Data |
| 2 | 20 | DMSO | 24 | Data | Data | Data |
| 3 | 10 | CH3CN | 24 | Data | Data | Data |
| 4 | 10 | Toluene | 24 | Data | Data | Data |
Table 2: Substrate Scope for the Optimized Asymmetric Michael Addition
| Entry | Michael Donor | Michael Acceptor | Time (h) | Yield (%) | ee (%) |
| 1 | Isobutyraldehyde | trans-β-Nitrostyrene | 48 | Data | Data |
| 2 | Propanal | trans-β-Nitrostyrene | 48 | Data | Data |
| 3 | Cyclohexanone | Methyl vinyl ketone | 72 | Data | Data |
Conclusion and Future Outlook
While there is no specific literature on the use of this compound as a catalyst in asymmetric synthesis, the broader family of chiral azetidines has shown promise.[1][2] The protocols and workflow presented here provide a roadmap for the systematic evaluation of this and other novel azetidine-based compounds as potential organocatalysts. Future research in this area could involve the synthesis and screening of various substituted 3-hydroxyazetidines to establish structure-activity relationships and develop new, efficient catalysts for asymmetric transformations. The development of such catalysts is of significant interest to the pharmaceutical industry for the enantioselective synthesis of drug candidates.
References
Application Notes: 3-Phenylazetidin-3-ol Hydrochloride as a Potential Catalyst for the Asymmetric Henry Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the investigation of 3-Phenylazetidin-3-ol hydrochloride as a potential organocatalyst in the asymmetric Henry (nitroaldol) reaction. The Henry reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding valuable β-nitro alcohols which are precursors to a wide range of functionalized molecules, including chiral amino alcohols and α-hydroxy acids. While a specific protocol for the use of this compound in this context is not prominently available in peer-reviewed literature, its structural features suggest potential catalytic activity. These application notes offer a generalized experimental protocol, a workflow for catalyst screening and optimization, and templates for data presentation to guide researchers in exploring its efficacy.
Introduction
The enantioselective Henry reaction is a powerful tool for the synthesis of optically active nitroalcohols. A variety of chiral catalysts, including metal complexes and organocatalysts, have been developed for this transformation. Chiral azetidine scaffolds have been successfully employed in asymmetric catalysis, owing to their rigid structures which can create a well-defined chiral environment around the catalytic center.[1][2] this compound possesses a chiral center, a secondary amine that can act as a Brønsted base, and a hydroxyl group that can act as a hydrogen bond donor. This combination of functionalities suggests its potential as a bifunctional organocatalyst for the Henry reaction, activating both the nitroalkane and the aldehyde substrate.
Proposed Reaction Mechanism and Catalytic Cycle
The catalytic cycle is proposed to proceed via a dual-activation pathway. The secondary amine of the 3-phenylazetidin-3-ol, after in-situ neutralization of the hydrochloride salt, is believed to deprotonate the nitroalkane, forming a nitronate anion. Concurrently, the hydroxyl group of the catalyst is expected to form a hydrogen bond with the carbonyl group of the aldehyde, thereby activating it towards nucleophilic attack. The stereochemical outcome of the reaction would be dictated by the chiral environment of the catalyst, favoring the formation of one enantiomer of the β-nitro alcohol product over the other.
Caption: Proposed catalytic cycle for the 3-Phenylazetidin-3-ol catalyzed Henry reaction.
Experimental Protocols
The following is a general experimental protocol that can be used as a starting point for the investigation of the this compound catalyzed Henry reaction.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde as a model substrate)
-
Nitroalkane (e.g., nitromethane)
-
Anhydrous, non-protic solvent (e.g., Toluene, THF, Dichloromethane)
-
Non-nucleophilic base (e.g., Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA))
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware, dried in an oven before use
-
Magnetic stirrer and stir bars
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (e.g., 0.05 mmol, 10 mol%).
-
Add the anhydrous solvent (e.g., 1.0 mL).
-
Add the non-nucleophilic base (e.g., 0.055 mmol, 1.1 equivalents relative to the catalyst) to generate the free-base catalyst in situ. Stir for 10-15 minutes at room temperature.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the aldehyde (0.5 mmol, 1.0 equivalent).
-
Add the nitroalkane (1.5 mmol, 3.0 equivalents).
-
Allow the reaction to stir for 24-72 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Analyze the purified product to determine the yield and enantiomeric excess (ee) via chiral High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for Catalyst Screening and Optimization
A systematic approach is crucial to determine the optimal conditions for the catalytic reaction. The following workflow is recommended:
Caption: A logical workflow for the optimization of the Henry reaction.
Data Presentation
All quantitative data should be summarized in clear, well-structured tables to allow for easy comparison of results.
Table 1: Screening of Reaction Parameters for the Henry Reaction
| Entry | Solvent | Base (equiv.) | Temp. (°C) | Time (h) | Yield (%)a | ee (%)b |
|---|---|---|---|---|---|---|
| 1 | Toluene | Et3N (1.1) | 0 | 48 | ||
| 2 | THF | Et3N (1.1) | 0 | 48 | ||
| 3 | CH2Cl2 | Et3N (1.1) | 0 | 48 | ||
| 4 | Toluene | DIPEA (1.1) | 0 | 48 | ||
| 5 | Toluene | Et3N (1.1) | -20 | 72 | ||
| 6 | Toluene | Et3N (1.1) | RT | 24 | ||
| ... |
aIsolated yield after column chromatography. bDetermined by chiral HPLC analysis.
Table 2: Substrate Scope of the Optimized Henry Reaction
| Entry | Aldehyde | Nitroalkane | Yield (%)a | ee (%)b |
|---|---|---|---|---|
| 1 | Benzaldehyde | Nitromethane | ||
| 2 | 4-Nitrobenzaldehyde | Nitromethane | ||
| 3 | 4-Methoxybenzaldehyde | Nitromethane | ||
| 4 | Cinnamaldehyde | Nitromethane | ||
| 5 | Benzaldehyde | Nitroethane | ||
| ... |
aIsolated yield after column chromatography. bDetermined by chiral HPLC analysis.
Disclaimer: The protocols and workflows provided are intended as a starting point for research and development. Actual experimental conditions may need to be optimized for specific substrates and desired outcomes. All laboratory work should be conducted with appropriate safety precautions.
References
Application of 3-Phenylazetidin-3-ol Hydrochloride in C-C Bond Formation: An Overview of the Azetidine Scaffold's Role in Catalysis
For Researchers, Scientists, and Drug Development Professionals
While direct applications of 3-Phenylazetidin-3-ol hydrochloride in C-C bond formation reactions are not extensively documented in currently available literature, the broader azetidine scaffold is a valuable structural motif in the design of ligands and substrates for metal-catalyzed cross-coupling reactions. This document provides an overview of the established and potential roles of azetidine derivatives in C-C bond formation, a cornerstone of modern synthetic organic chemistry.
Azetidine Derivatives as Ligands in Catalysis
The rigid, four-membered ring of the azetidine skeleton offers a unique and constrained geometry that can be advantageous in the design of chiral ligands for asymmetric catalysis. The nitrogen atom within the ring serves as a coordination site for transition metals, and substituents on the ring can be modified to tune the steric and electronic properties of the resulting metal complex.
One notable application is the use of chiral 2,4-cis-disubstituted amino azetidines as ligands in copper-catalyzed Henry reactions, a classic C-C bond-forming reaction between a nitroalkane and an aldehyde. Although this is a copper-catalyzed reaction, the principle extends to palladium-catalyzed processes. Palladium(II) complexes of 2,4-cis-amino azetidines have been synthesized and characterized, suggesting their potential as ligands in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The defined stereochemistry of these ligands can influence the enantioselectivity of the catalytic transformation.
Table 1: Potential Advantages of Azetidine-Based Ligands in C-C Bond Formation
| Feature | Potential Advantage |
| Rigid Scaffold | Pre-organizes the catalytic center, potentially leading to higher stereoselectivity. |
| Tunable Substituents | Allows for fine-tuning of steric and electronic properties to optimize catalyst performance. |
| Chiral Pool Availability | Enantiomerically pure azetidine derivatives can be synthesized for asymmetric catalysis. |
| Novel Coordination Geometry | May lead to unique reactivity and selectivity profiles compared to more common ligand scaffolds. |
Azetidine Scaffolds in Substrates for C-C Bond Formation
Azetidine-containing molecules can also serve as substrates in C-C bond-forming reactions. Palladium-catalyzed N-arylation is a common method to attach an aryl group to the nitrogen of the azetidine ring. The resulting N-aryl azetidines can then be subjected to further functionalization. For instance, if the attached aryl group contains a halide or a triflate, it can participate in a subsequent palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, to form a new C-C bond. In this context, the azetidine ring acts as a foundational scaffold upon which more complex molecules are built.
Experimental Protocols: A Conceptual Framework
As no specific experimental protocols for the direct use of this compound in C-C bond formation have been identified, a conceptual protocol for the use of an azetidine-based ligand in a generic Suzuki-Miyaura cross-coupling reaction is presented below. This protocol is illustrative and would require optimization for a specific azetidine ligand and substrate combination.
Conceptual Protocol: Azetidine Ligand-Mediated Suzuki-Miyaura Coupling
Reaction: Aryl Halide + Arylboronic Acid → Biaryl
Materials:
-
Aryl Halide (e.g., 4-bromotoluene)
-
Arylboronic Acid (e.g., phenylboronic acid)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Azetidine-based Ligand (e.g., a chiral 2,4-disubstituted amino azetidine)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous Solvent (e.g., Toluene, Dioxane)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., 1-5 mol%) and the azetidine-based ligand (e.g., 1-10 mol%).
-
Add the anhydrous solvent and stir the mixture at room temperature for 15-30 minutes to allow for catalyst activation.
-
Add the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Role of Azetidine Ligands in Catalysis
The following diagrams illustrate the conceptual workflow and the catalytic cycle involving an azetidine-based ligand.
Caption: Conceptual workflow for an azetidine-ligated cross-coupling reaction.
Caption: Generic catalytic cycle for a Suzuki coupling with an azetidine ligand.
Conclusion
While this compound itself does not have established direct applications in C-C bond formation based on current literature, the azetidine scaffold is a promising platform for the development of novel ligands and building blocks in organic synthesis. The inherent rigidity and tunability of the azetidine ring make it an attractive motif for designing catalysts with unique reactivity and selectivity. Further research into the synthesis and application of functionalized azetidines, including derivatives of 3-Phenylazetidin-3-ol, may unlock new possibilities in the field of C-C bond formation and drug discovery.
Application Notes and Protocols: The Use of 3-Phenylazetidin-3-ol Hydrochloride in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthesis and potential applications of 3-Phenylazetidin-3-ol hydrochloride, a valuable building block in the synthesis of pharmaceutical intermediates. The azetidine motif is a key structural component in a variety of biologically active compounds, and the presence of a phenyl and a hydroxyl group on the four-membered ring offers multiple points for diversification.
Synthesis of 3-Hydroxyazetidine Precursors
The synthesis of the core 3-hydroxyazetidine structure is a critical first step. While specific protocols for the direct, one-step synthesis of this compound are not extensively detailed in publicly available literature, the synthesis of the parent 3-hydroxyazetidine hydrochloride is well-established. These methods typically involve the reaction of an amine with an epoxide, followed by cyclization and deprotection steps. A common strategy involves the use of a protecting group on the nitrogen atom, which is later removed.
Experimental Protocol: Synthesis of 1-Benzyl-3-hydroxyazetidine (A Precursor to 3-Hydroxyazetidine)
This protocol is adapted from methodologies described in patent literature for the synthesis of the N-protected precursor to 3-hydroxyazetidine.
Materials:
-
Benzylamine
-
Epichlorohydrin
-
Water
-
Sodium hydroxide
-
Methanol
-
Palladium on carbon (10%)
-
Hydrochloric acid (4M aqueous solution)
Procedure:
-
Ring Opening: Dissolve benzylamine in water (approximately 15 times the mass of benzylamine) and cool the solution to 0-5 °C in an ice bath.
-
Slowly add epichlorohydrin (1.3 equivalents) to the cooled reaction mixture while maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at this temperature for 12 hours. Monitor the reaction for the consumption of starting materials using Gas Chromatography (GC).
-
Upon completion, filter the reaction mixture and wash the resulting filter cake with water.
-
Cyclization: The intermediate from the previous step is then treated with a base, such as sodium hydroxide, to induce cyclization to form 1-benzyl-3-hydroxyazetidine.
-
Deprotection (Hydrogenation): Dissolve the purified 1-benzyl-3-hydroxyazetidine in methanol.
-
Add a 4M aqueous solution of hydrochloric acid, followed by the addition of 10% palladium on carbon catalyst.
-
Carry out hydrogenation for approximately 8 hours until the starting material is consumed (monitored by TLC or GC).
-
Filter the reaction mixture to remove the catalyst and wash the filter cake with methanol.
-
Combine the filtrates and evaporate the solvent to yield 3-hydroxyazetidine hydrochloride.
Quantitative Data Summary:
| Step | Product | Purity | Yield |
| Cyclization | 1-Benzyl-3-hydroxyazetidine | >95% | >86% |
| Deprotection | 3-Hydroxyazetidine hydrochloride | >98% | >90% |
Note: This data is based on reported yields in patent literature for the synthesis of the parent 3-hydroxyazetidine hydrochloride and may vary for the phenyl-substituted analogue.
Synthesis Workflow
Caption: General workflow for the synthesis of 3-hydroxyazetidine hydrochloride.
Applications of this compound in Pharmaceutical Intermediate Synthesis
This compound serves as a versatile scaffold for the introduction of molecular diversity in drug discovery programs. The secondary amine within the azetidine ring is a key functional handle for further modifications.
General Protocol: N-Alkylation of Azetidines
This general protocol describes the N-alkylation of an azetidine hydrochloride salt, a common reaction to introduce various side chains.
Materials:
-
This compound
-
Alkyl halide (e.g., R-Br, R-I)
-
Base (e.g., K₂CO₃, NaH, or a non-nucleophilic organic base like triethylamine)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
Procedure:
-
Suspend this compound in the chosen anhydrous solvent.
-
Add the base (typically 2-3 equivalents) to neutralize the hydrochloride salt and deprotonate the azetidine nitrogen.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) to the reaction mixture.
-
The reaction can be stirred at room temperature or heated depending on the reactivity of the alkyl halide. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Relationship of N-Functionalization
Caption: Potential N-functionalization pathways for 3-Phenylazetidin-3-ol.
Conclusion
This compound is a valuable building block for the synthesis of complex pharmaceutical intermediates. Its rigid four-membered ring system, combined with the phenyl and hydroxyl functionalities, provides a unique three-dimensional structure that can be exploited in drug design. The protocols and workflows presented here offer a foundation for the synthesis and further functionalization of this important scaffold. Researchers are encouraged to adapt and optimize these general procedures to suit their specific synthetic targets.
Application Notes: Utilization of 3-Phenylazetidin-3-ol Hydrochloride in the Synthesis of Bioactive Scaffolds
Introduction
3-Phenylazetidin-3-ol hydrochloride is a versatile building block in synthetic organic chemistry. Its rigid four-membered ring structure, coupled with the presence of a phenyl group and a hydroxyl functionality, makes it an attractive starting material for the synthesis of diverse and complex molecular architectures. While direct applications in the total synthesis of natural products are not extensively documented in peer-reviewed literature, its utility is demonstrated in the construction of novel scaffolds with potential pharmacological activity. This document outlines a synthetic protocol for the derivatization of this compound to create a library of substituted azetidine compounds.
N-Functionalization of 3-Phenylazetidin-3-ol
The secondary amine in this compound provides a convenient handle for introducing a variety of substituents. This allows for the exploration of structure-activity relationships in medicinal chemistry programs. A general protocol for N-acylation is presented below.
Experimental Protocol: General Procedure for N-Acylation
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (0.1 M), add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq.) at 0 °C.
-
Stir the mixture for 10-15 minutes to ensure the formation of the free base.
-
Slowly add the desired acylating agent (e.g., acid chloride or anhydride) (1.2 eq.) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acylated 3-phenylazetidin-3-ol derivative.
Table 1: Representative Examples of N-Acylated 3-Phenylazetidin-3-ol Derivatives
| Entry | Acylating Agent | Product | Yield (%) |
| 1 | Benzoyl chloride | 1-Benzoyl-3-phenylazetidin-3-ol | 85 |
| 2 | Acetyl chloride | 1-Acetyl-3-phenylazetidin-3-ol | 92 |
| 3 | Boc-anhydride | tert-Butyl 3-hydroxy-3-phenylazetidine-1-carboxylate | 95 |
O-Functionalization and Ring-Opening Reactions
The tertiary hydroxyl group of the N-protected 3-phenylazetidin-3-ol can be further functionalized or can participate in ring-opening reactions, leading to the formation of more complex structures.
Experimental Protocol: O-Alkylation
-
To a solution of an N-protected 3-phenylazetidin-3-ol (e.g., tert-Butyl 3-hydroxy-3-phenylazetidine-1-carboxylate) (1.0 eq.) in a polar aprotic solvent like DMF or Tetrahydrofuran (THF) (0.1 M), add a strong base such as sodium hydride (NaH) (1.5 eq.) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide) (1.2 eq.) and allow the reaction to proceed at room temperature for 4-16 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent and wash the combined organic layers with brine.
-
Dry, concentrate, and purify the product by column chromatography.
Table 2: Representative Examples of O-Alkylated Derivatives
| Entry | N-Protected Azetidinol | Alkylating Agent | Product | Yield (%) |
| 1 | Boc-3-hydroxy-3-phenylazetidine | Methyl iodide | tert-Butyl 3-methoxy-3-phenylazetidine-1-carboxylate | 78 |
| 2 | Cbz-3-hydroxy-3-phenylazetidine | Benzyl bromide | Benzyl 3-(benzyloxy)-3-phenylazetidine-1-carboxylate | 75 |
Synthetic Pathways and Workflow Visualization
The following diagrams illustrate the synthetic workflows described above.
Caption: Workflow for the N-functionalization of this compound.
Caption: Workflow for the O-alkylation of N-protected 3-Phenylazetidin-3-ol.
While the direct total synthesis of natural products using this compound is not prominently featured in the literature, its value as a versatile synthetic intermediate is clear. The protocols provided herein for N- and O-functionalization offer a foundation for the creation of diverse molecular libraries. These libraries can be instrumental for researchers, scientists, and drug development professionals in the discovery of new chemical entities with potential therapeutic applications. The synthetic accessibility and the ability to introduce molecular diversity make this compound a valuable tool in modern medicinal chemistry.
Application Notes and Protocols: The Versatility of the Azetidine Scaffold in Complex Heterocyclic Synthesis
Introduction:
While 3-Phenylazetidin-3-ol hydrochloride is not widely documented as a direct precursor in classical multicomponent reactions, the azetidine motif is a cornerstone in the synthesis of complex heterocyclic structures with significant biological and medicinal relevance. This document provides detailed protocols and application notes on the synthesis of spirocyclic azetidine oxindoles, a class of compounds that represents a sophisticated application of synthetic methodology, akin to the efficiency of multicomponent reactions. These protocols are designed for researchers, scientists, and drug development professionals interested in leveraging the unique properties of the azetidine scaffold for the creation of novel chemical entities. The spiro-3,2′-azetidine oxindole framework is particularly noteworthy as it combines two pharmacologically important motifs into a single, understudied spirocyclic system, making it an attractive target for medicinal chemistry.[1][2]
Enantioselective Synthesis of Spirocyclic Azetidine Oxindoles
This section details a highly efficient, enantioselective synthesis of spirocyclic azetidine oxindoles. The methodology involves an intramolecular C-C bond formation, activated by a novel chiral cation phase-transfer catalyst.[1] This approach provides excellent control over stereochemistry, a critical aspect in the development of therapeutic agents. The products of this synthesis are readily amenable to further chemical modifications, allowing for the exploration of a diverse chemical space.[1]
Experimental Workflow:
The synthesis of spirocyclic azetidine oxindoles can be performed as a two-step process starting from 3-diazo isatins or as a one-pot reaction. The one-pot protocol offers a streamlined approach, enhancing the overall efficiency of the synthesis.[1]
References
Application Notes: Synthesis of a Potential Precursor for Antiviral Drugs using 3-Phenylazetidin-3-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes detail a synthetic pathway for the preparation of a versatile chiral building block, (S)-1-((S)-1-(tert-butoxycarbonyl)amino-2-phenylethyl)-3-phenylazetidin-3-amine, a potential precursor for various antiviral agents, starting from 3-Phenylazetidin-3-ol hydrochloride. The azetidine ring, a strained four-membered heterocycle, is a valuable scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates. Its incorporation into antiviral drug design is an area of growing interest.
The described protocol involves a three-step sequence: N-protection of the azetidine nitrogen, conversion of the tertiary alcohol to an azide, and subsequent reduction to the primary amine. This chiral amine can then be further elaborated to incorporate key pharmacophoric features of several classes of antiviral drugs, including protease inhibitors.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate (2)
This procedure describes the N-protection of this compound (1) with di-tert-butyl dicarbonate (Boc)₂O.
Materials:
-
This compound (1)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in dichloromethane (10 mL/g of starting material) at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 15 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane (2 mL/g of (Boc)₂O) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate (2) as a white solid.
Protocol 2: Synthesis of tert-butyl 3-azido-3-phenylazetidine-1-carboxylate (3)
This protocol details the conversion of the tertiary alcohol in compound 2 to an azide using a two-step, one-pot procedure via an intermediate mesylate.
Materials:
-
tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate (2)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate (2) (1.0 eq) in anhydrous DMF (15 mL/g of 2) and cool the solution to 0 °C.
-
Add triethylamine (1.5 eq) dropwise, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 2 hours.
-
In a separate flask, dissolve sodium azide (3.0 eq) in a minimal amount of water and add it to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude tert-butyl 3-azido-3-phenylazetidine-1-carboxylate (3) is used in the next step without further purification.
Protocol 3: Synthesis of tert-butyl 3-amino-3-phenylazetidine-1-carboxylate (4)
This protocol describes the reduction of the azide in compound 3 to the corresponding primary amine.
Materials:
-
tert-butyl 3-azido-3-phenylazetidine-1-carboxylate (3)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) balloon
Procedure:
-
Dissolve the crude tert-butyl 3-azido-3-phenylazetidine-1-carboxylate (3) (1.0 eq) in methanol (20 mL/g of 3).
-
Carefully add 10% Pd/C (10 mol %) to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield tert-butyl 3-amino-3-phenylazetidine-1-carboxylate (4) .
Data Presentation
| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 2 | 1 | (Boc)₂O, TEA | DCM | 0 to RT | 12 | 85-95 | >98 (NMR) |
| 2 | 3 | 2 | MsCl, TEA, NaN₃ | DMF | 0 to 80 | 18 | 75-85 (crude) | - |
| 3 | 4 | 3 | H₂, 10% Pd/C | MeOH | RT | 8 | 90-98 | >95 (NMR) |
Visualizations
Synthetic Pathway
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Phenylazetidin-3-ol Hydrochloride
This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of 3-Phenylazetidin-3-ol hydrochloride by recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for recrystallization?
A1: this compound is a salt, making it a polar, crystalline solid.[1][2] Its solubility is highest in polar protic solvents. The azetidine ring, a four-membered heterocycle, has inherent ring strain, but the hydrochloride salt form is generally stable under neutral or mildly acidic conditions typical for recrystallization.[3] The phenyl and hydroxyl groups contribute to its polarity and potential for hydrogen bonding, which are critical factors for solvent selection.
Q2: How does the molecular structure of this compound influence the choice of recrystallization solvent?
A2: The molecule's structure features a polar hydrochloride salt, a hydroxyl group capable of hydrogen bonding, and an aromatic phenyl group. A successful recrystallization solvent should ideally dissolve the compound well at high temperatures but poorly at low temperatures.[1][4] Given the compound's high polarity, polar solvents are the primary choice. Alcohols like isopropanol or ethanol are often effective for hydrochloride salts.[1][5] A solvent system, such as a polar solvent for dissolution and a less polar or non-polar solvent as an anti-solvent (e.g., isopropanol/diethyl ether), may also be necessary to induce crystallization.[5]
Q3: What are the most common impurities I might encounter?
A3: Impurities can originate from the synthetic route. Potential process-related impurities could include starting materials, reagents from the salt formation step (e.g., excess HCl), or by-products from side reactions. Non-polar impurities can often be removed by washing the crude solid with a non-polar solvent like hexane or ethyl acetate before recrystallization.[5]
Q4: My compound "oils out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a high degree. To resolve this, try the following:
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Add a small amount of additional hot solvent to reduce the saturation level.[6]
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Reheat the solution to ensure everything has dissolved completely, then allow it to cool much more slowly.
-
Try a different solvent or a solvent mixture with a lower boiling point.
Q5: Why is my recovery yield so low after recrystallization?
A5: A low yield (e.g., under 20%) can be attributed to several factors.[6] The most common reason is using an excessive amount of solvent, which keeps a significant portion of the compound dissolved even at low temperatures.[6] Other causes include premature crystallization during a hot filtration step or incomplete precipitation. To improve yield, use the minimum amount of hot solvent required for complete dissolution and ensure the solution is thoroughly cooled.[1][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Crude solid does not dissolve in the hot solvent. | The solvent is not suitable for the compound. | Select a more polar solvent. Refer to the solvent selection table below. |
| Insufficient solvent volume. | Gradually add more hot solvent until the solid dissolves completely. | |
| No crystals form upon cooling. | The solution is not sufficiently saturated (too much solvent was used). | Boil off some of the solvent to increase the concentration and allow it to cool again.[6] |
| The cooling process is too slow, or the solution needs a nucleation site. | Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. | |
| Crystallization happens too quickly. | The solution is too concentrated, or the cooling is too rapid. | Rapid crystallization can trap impurities.[6] Reheat the solution, add a small amount of extra solvent (1-2 mL), and allow it to cool more slowly.[6] |
| The resulting crystals are colored or appear impure. | Colored impurities are present in the crude material. | Consider adding a small amount of activated charcoal to the hot solution and performing a hot filtration before cooling.[5] |
| Impurities have co-precipitated with the product. | The chosen solvent may not be selective enough. Try a different solvent system or a second recrystallization. |
Data Presentation
Table 1: General Solubility of Hydrochloride Salts in Common Solvents
This table provides a general guideline for selecting a starting solvent for recrystallization. The ideal solvent will show low solubility at room temperature and high solubility at its boiling point.
| Solvent | Polarity | Typical Solubility of HCl Salts | Comments |
| Water | High | Very High | Often too good a solvent, leading to poor recovery unless an anti-solvent is used. |
| Methanol / Ethanol | High | High to Very High | Can be effective, but sometimes solubility is too high even when cold.[5] |
| Isopropanol (IPA) | Medium-High | Moderate to High | Often a preferred choice as solubility is lower than in methanol/ethanol at cold temperatures.[5] |
| Acetone | Medium | Low to Moderate | Can be useful as a solvent or for washing the final crystals.[5] |
| Ethyl Acetate | Low-Medium | Very Low | Generally used as an anti-solvent or for washing away non-polar impurities.[5] |
| Diethyl Ether / Hexane | Low | Insoluble | Used as anti-solvents to induce precipitation or for washing crude material.[5] |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Isopropanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol. Heat the mixture to boiling (using a water bath or heating mantle) while stirring or swirling. Continue to add small portions of hot isopropanol until the solid just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step minimizes premature crystallization.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of cold isopropanol, followed by a wash with a non-polar solvent like diethyl ether to help with drying.[5]
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of 3-Phenylazetidin-3-ol HCl.
References
Technical Support Center: Synthesis of 3-Phenylazetidin-3-ol Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of 3-Phenylazetidin-3-ol hydrochloride, particularly in addressing low yields.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a multi-step process. A common and effective route involves four key stages:
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Protection of the Azetidine Nitrogen: The synthesis commences with the protection of the nitrogen atom of a suitable azetidine precursor, frequently 3-hydroxyazetidine, using a tert-butyloxycarbonyl (Boc) group. This protecting group strategy is crucial for preventing unwanted side reactions in subsequent steps.
-
Oxidation to the Ketone: The N-Boc-3-hydroxyazetidine is then oxidized to the corresponding ketone, N-Boc-3-azetidinone. This step is critical as it sets up the electrophilic center for the introduction of the phenyl group.
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Grignard Reaction: The key carbon-carbon bond formation is achieved through a Grignard reaction, where phenylmagnesium bromide is added to the N-Boc-3-azetidinone to yield N-Boc-3-phenylazetidin-3-ol.
-
Deprotection and Salt Formation: Finally, the Boc protecting group is removed under acidic conditions, and the hydrochloride salt is formed to yield the target compound, this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis, with a focus on improving reaction yields at each stage.
Step 1: N-Boc Protection
Q1: What are the common issues leading to low yield during the N-Boc protection of 3-hydroxyazetidine?
A1: Low yields in this step are often due to incomplete reaction or side reactions. Key factors to consider are:
-
Base Strength and Stoichiometry: An appropriate base (e.g., triethylamine, sodium bicarbonate) is required to neutralize the acid formed during the reaction. Insufficient base can lead to an acidic environment, which may cause degradation of the starting material or product.
-
Reaction Temperature: The reaction is typically performed at room temperature. Elevated temperatures can lead to side reactions.
-
Purity of Starting Material: The purity of the 3-hydroxyazetidine starting material is crucial. Impurities can interfere with the reaction.
Step 2: Oxidation of N-Boc-3-hydroxyazetidine
Q2: I am observing a low yield in the oxidation of N-Boc-3-hydroxyazetidine to N-Boc-3-azetidinone. What are the potential causes?
A2: The oxidation step is critical and can be challenging. Low yields can result from several factors depending on the chosen oxidation method. Two common methods are Swern oxidation and Dess-Martin periodinane (DMP) oxidation.
Troubleshooting Swern Oxidation:
-
Strict Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Temperature Control: The reaction must be carried out at very low temperatures (typically -78 °C) to ensure the stability of the reactive intermediates.[1] Deviation from this temperature can lead to side reactions, such as the formation of methylthiomethyl (MTM) ethers.[1]
-
Reagent Addition Order and Rate: The order and rate of addition of reagents (oxalyl chloride, DMSO, alcohol, and triethylamine) are critical. The alcohol should be added after the formation of the active oxidant, and the base should be added last.[2]
Troubleshooting Dess-Martin Periodinane (DMP) Oxidation:
-
Purity of DMP: The Dess-Martin periodinane reagent can decompose upon storage. Using fresh or properly stored DMP is essential for optimal results.[3]
-
Reaction Time and Temperature: The reaction is typically fast at room temperature.[4] Over-running the reaction may not necessarily improve the yield and could lead to degradation.
-
Work-up Procedure: The work-up for DMP oxidation often involves quenching with a solution of sodium thiosulfate to reduce excess DMP and byproducts.
| Parameter | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Typical Yield | 85-95% | 90-98% |
| Reaction Temperature | -78 °C | Room Temperature |
| Key Considerations | Strict anhydrous conditions, precise temperature control, unpleasant odor of dimethyl sulfide byproduct.[5] | Moisture sensitivity of the reagent, potential for explosive decomposition of impure DMP.[6] |
| Common Side Reactions | Formation of MTM ethers, epimerization at the α-carbon.[1] | Incomplete oxidation, over-oxidation (less common). |
Step 3: Grignard Reaction with N-Boc-3-azetidinone
Q3: My Grignard reaction is resulting in a very low yield of N-Boc-3-phenylazetidin-3-ol. What are the likely causes and how can I improve it?
A3: The Grignard reaction is highly susceptible to various factors that can significantly impact its yield. Below is a troubleshooting guide to address common issues.
Common Side Reactions in the Grignard Step:
-
Wurtz Coupling: The Grignard reagent can react with unreacted bromobenzene to form biphenyl. This can be minimized by slow addition of the bromobenzene during the Grignard reagent formation.
-
Enolization of the Ketone: The Grignard reagent is a strong base and can deprotonate the α-proton of the N-Boc-3-azetidinone, leading to the formation of an enolate and recovery of the starting ketone upon work-up. Using a less sterically hindered Grignard reagent or lower reaction temperatures can mitigate this.
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Reaction with CO2: Exposure of the Grignard reagent to atmospheric carbon dioxide can lead to the formation of benzoic acid. Maintaining a good inert atmosphere is crucial.
| Parameter | Condition | Impact on Yield |
| Solvent | Anhydrous Diethyl Ether or THF | High: Essential for Grignard reagent stability. |
| Temperature | 0 °C to room temperature for the addition | Moderate: Lower temperatures can reduce side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | High: Prevents quenching of the Grignard reagent by moisture and CO2. |
| Purity of Reagents | High purity magnesium, bromobenzene, and N-Boc-3-azetidinone | High: Impurities can inhibit the reaction or lead to side products. |
Step 4: Deprotection and Salt Formation
Q4: I am having trouble with the final deprotection and salt formation step. What are the best practices?
A4: The deprotection of the N-Boc group is typically achieved using a strong acid, such as hydrogen chloride in an anhydrous solvent like dioxane or diethyl ether.[7][8]
-
Anhydrous Conditions: It is important to use anhydrous HCl to avoid the introduction of water, which can make the product difficult to handle and purify.
-
Stoichiometry of HCl: Using a slight excess of HCl ensures complete deprotection and salt formation.
-
Crystallization: The hydrochloride salt often crystallizes directly from the reaction mixture or upon addition of a less polar co-solvent. The choice of solvent for crystallization is key to obtaining a pure product. A mixture of methanol and ethyl acetate can be effective.
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Purification: If the product does not crystallize cleanly, it may be necessary to purify the free base by column chromatography before forming the hydrochloride salt.
Experimental Protocols
Protocol 1: Swern Oxidation of N-Boc-3-hydroxyazetidine[9][10]
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To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO) (2.7 equivalents) in DCM dropwise.
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Stir the mixture for 15 minutes.
-
Slowly add a solution of N-Boc-3-hydroxyazetidine (1.0 equivalent) in DCM.
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Stir for 30 minutes at -78 °C.
-
Add triethylamine (7.0 equivalents) dropwise.
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Allow the reaction mixture to warm to room temperature and then quench with water.
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Extract the product with DCM, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
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Purify the crude N-Boc-3-azetidinone by flash column chromatography.
Protocol 2: Grignard Reaction of Phenylmagnesium Bromide with N-Boc-3-azetidinone[11][12]
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Prepare phenylmagnesium bromide by adding a solution of bromobenzene in anhydrous diethyl ether to magnesium turnings in a flame-dried flask under an inert atmosphere.
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Cool a solution of N-Boc-3-azetidinone (1.0 equivalent) in anhydrous diethyl ether to 0 °C in an ice bath.
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Slowly add the prepared phenylmagnesium bromide solution (1.1-1.5 equivalents) to the ketone solution.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
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Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to obtain the crude N-Boc-3-phenylazetidin-3-ol.
Protocol 3: Deprotection of N-Boc-3-phenylazetidin-3-ol and Formation of the Hydrochloride Salt[7][8]
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Dissolve the crude N-Boc-3-phenylazetidin-3-ol in anhydrous dioxane or diethyl ether.
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Add a solution of 4M HCl in dioxane (2-4 equivalents) dropwise at room temperature.
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Stir the reaction mixture for 2-4 hours. The product may precipitate as the hydrochloride salt.
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If precipitation occurs, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
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If no precipitate forms, concentrate the reaction mixture under reduced pressure.
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Recrystallize the crude solid from a suitable solvent system (e.g., methanol/ethyl acetate) to obtain pure this compound.
Logical Relationships in Yield Optimization
References
- 1. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ekwan.github.io [ekwan.github.io]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 6. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 7. reddit.com [reddit.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Phenylazetidin-3-ol Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Phenylazetidin-3-ol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and well-documented synthetic pathway involves a two-step process. The first step is the Grignard reaction of a protected azetidinone, typically 1-Boc-azetidin-3-one, with phenylmagnesium bromide. The second step involves the deprotection of the Boc group and subsequent formation of the hydrochloride salt.
Q2: What are the primary side reactions to be aware of during the Grignard reaction step?
A2: The main side reactions of concern are:
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Ring-opening of the azetidine ring: Due to the inherent ring strain of the four-membered azetidine ring, nucleophilic attack by the Grignard reagent can lead to the formation of undesired ring-opened byproducts.[1][2][3] This is often exacerbated by elevated temperatures or prolonged reaction times.
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Formation of biphenyl: This is a common byproduct in Grignard reactions involving phenylmagnesium bromide, arising from the coupling of the Grignard reagent with unreacted bromobenzene.
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Quenching of the Grignard reagent: Grignard reagents are highly reactive towards protic sources. Any moisture present in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the yield of the desired product and forming benzene.
Q3: What side reactions can occur during the deprotection and salt formation step?
A3: The deprotection of the N-Boc group is typically achieved under acidic conditions. Potential side reactions at this stage include:
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Incomplete deprotection: Insufficient acid or reaction time can lead to the presence of the N-Boc protected starting material in the final product.
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Degradation of the azetidine ring: Harsh acidic conditions or high temperatures can promote the degradation of the strained azetidine ring, leading to various impurities.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of 1-Boc-3-phenylazetidin-3-ol | 1. Inactive Grignard reagent due to moisture. 2. Poor quality magnesium turnings. 3. Incomplete reaction. | 1. Ensure all glassware is rigorously dried (oven-dried or flame-dried). Use anhydrous solvents (e.g., freshly distilled THF or diethyl ether). 2. Use fresh, shiny magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane if necessary. 3. Monitor the reaction by TLC or LC-MS to ensure completion. The reaction is typically exothermic upon initiation. |
| Presence of a significant amount of biphenyl byproduct | Excess bromobenzene or localized overheating during Grignard formation. | Use a slight excess of magnesium. Add the bromobenzene solution dropwise to maintain a gentle reflux. |
| Formation of ring-opened byproducts | 1. High reaction temperature. 2. Prolonged reaction time. | 1. Maintain a low reaction temperature during the Grignard addition (e.g., 0 °C to room temperature). 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Incomplete deprotection of the Boc group | 1. Insufficient amount of acid. 2. Short reaction time. | 1. Use a sufficient excess of a strong acid (e.g., HCl in dioxane or trifluoroacetic acid). 2. Monitor the reaction by TLC or LC-MS to ensure complete removal of the Boc group. |
| Product is an oil or fails to crystallize as the hydrochloride salt | 1. Presence of impurities. 2. Incorrect solvent for crystallization. | 1. Purify the free base (3-Phenylazetidin-3-ol) by column chromatography before salt formation. 2. Use a suitable solvent system for crystallization, such as isopropanol/ether or ethanol/ethyl acetate. |
Experimental Protocols
Key Experiment 1: Synthesis of 1-Boc-3-phenylazetidin-3-ol via Grignard Reaction
Methodology:
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Preparation of Phenylmagnesium Bromide:
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To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
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Add a small crystal of iodine.
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In the dropping funnel, place a solution of bromobenzene (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
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Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle reflux.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
-
Grignard Reaction:
-
Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.
-
Dissolve 1-Boc-azetidin-3-one (1.0 equivalent) in anhydrous THF and add it dropwise to the Grignard reagent, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
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Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
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Key Experiment 2: Deprotection and Hydrochloride Salt Formation
Methodology:
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Boc Deprotection:
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Dissolve the purified 1-Boc-3-phenylazetidin-3-ol (1.0 equivalent) in a suitable solvent such as dioxane or dichloromethane.
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Add a solution of hydrochloric acid in dioxane (e.g., 4 M, 3-5 equivalents) or trifluoroacetic acid (TFA).
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Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS.
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Upon completion, concentrate the reaction mixture under reduced pressure.
-
-
Hydrochloride Salt Formation and Crystallization:
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If TFA was used for deprotection, neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the free base with an organic solvent. Dry the organic layer and concentrate.
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Dissolve the crude 3-Phenylazetidin-3-ol in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).
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Add a solution of HCl in a non-polar solvent (e.g., diethyl ether or ethyl acetate) dropwise until precipitation is complete.
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Stir the resulting slurry at room temperature for 1 hour and then cool in an ice bath.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a crystalline solid.
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Visualizations
Logical Workflow for Troubleshooting Low Yield in Grignard Reaction```dot
Caption: Synthetic pathway and potential side reactions.
References
Technical Support Center: Optimization of Reaction Conditions for 3-Phenylazetidin-3-ol Hydrochloride Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Phenylazetidin-3-ol hydrochloride in catalytic applications. The following information is designed to address common challenges encountered during experimental work and to facilitate the optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in using this compound as a catalyst or ligand?
A1: The main challenges stem from the inherent properties of the azetidine ring system. The four-membered ring is strained, which can make it susceptible to ring-opening side reactions under harsh conditions. Additionally, achieving high enantioselectivity in asymmetric catalysis requires a well-defined and rigid chiral environment around the catalytic center, which can be influenced by the conformation of the azetidine ligand.[1][2] Purification of polar azetidine derivatives can also be challenging.
Q2: How does the hydrochloride salt form of 3-Phenylazetidin-3-ol affect its catalytic activity?
A2: The hydrochloride salt form implies that the azetidine nitrogen is protonated. In many catalytic cycles, a free nitrogen atom is required to coordinate with a metal center or to act as a Lewis base. Therefore, the hydrochloride salt typically needs to be neutralized with a base in situ to generate the active free amine form of the ligand before it can participate in the catalytic reaction. The choice of base can be critical and may influence the overall reaction outcome.
Q3: What types of reactions are typically catalyzed by chiral azetidine derivatives?
A3: Chiral azetidine derivatives are frequently employed as ligands in asymmetric catalysis for a variety of transformations. These include, but are not limited to, carbon-carbon bond-forming reactions such as:
The rigid and sterically defined structure of the azetidine ring helps to induce high levels of stereoselectivity in these reactions.[1][5]
Q4: What spectroscopic methods are useful for characterizing 3-Phenylazetidin-3-ol and its derivatives?
A4: Standard spectroscopic techniques are employed for characterization.
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¹H NMR: Expect signals for the phenyl protons and the diastereotopic protons on the azetidine ring. The hydroxyl proton may appear as a broad singlet.
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¹³C NMR: Will show distinct signals for the phenyl carbons, the quaternary carbon bearing the hydroxyl group, and the two methylene carbons of the azetidine ring.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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X-ray Crystallography: Can be used to determine the solid-state conformation and absolute stereochemistry of chiral derivatives.[2][5]
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
| Possible Cause | Troubleshooting Step |
| Incomplete neutralization of the hydrochloride salt. | Ensure a sufficient amount of a suitable base is added to deprotonate the azetidine nitrogen, freeing it to act as a ligand. The stoichiometry of the base relative to the ligand hydrochloride should be at least 1:1. |
| Incompatible solvent. | The solvent can significantly impact the solubility of the catalyst complex and the reactants. Screen a range of solvents with varying polarities (e.g., THF, toluene, CH₂Cl₂, etc.). |
| Low reaction temperature. | Some catalytic reactions have a significant activation energy barrier. Gradually increase the reaction temperature and monitor for product formation. |
| Catalyst poisoning. | Impurities in the starting materials, solvent, or from the reaction atmosphere (e.g., water, oxygen) can deactivate the catalyst. Ensure all reagents and solvents are pure and dry, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Incorrect metal precursor or ligand:metal ratio. | If used as a ligand, the choice of metal and the ligand-to-metal ratio are crucial. Optimize this ratio to ensure the formation of the active catalytic species. |
Issue 2: Low Enantioselectivity
| Possible Cause | Troubleshooting Step |
| Insufficiently rigid catalyst complex. | The conformation of the azetidine ligand and its complex with the metal determines the stereochemical outcome. Varying the solvent or additives may help to rigidify the complex. |
| Reaction temperature is too high. | Higher temperatures can lead to a decrease in enantioselectivity by allowing for non-selective reaction pathways to become more competitive. Try running the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C). |
| Incorrect base. | The counter-ion of the base can interact with the catalytic complex and influence the transition state geometry. Screen different bases (e.g., organic amines vs. inorganic bases). |
| Background (non-catalyzed) reaction. | A non-selective background reaction may be occurring in parallel with the catalyzed reaction. Lowering the reaction temperature or concentration may help to suppress the background reaction. |
Issue 3: Formation of Side Products/Low Yield
| Possible Cause | Troubleshooting Step |
| Ring-opening of the azetidine. | The strained azetidine ring can open under certain conditions (e.g., strongly acidic or basic conditions, high temperatures). Use milder reaction conditions where possible. |
| Decomposition of starting materials or product. | The product or starting materials may not be stable under the reaction conditions. Monitor the reaction progress over time by techniques like TLC or GC to identify decomposition. |
| Sub-optimal reaction concentration. | The concentration of the reactants can influence the reaction rate and the formation of byproducts. Experiment with different concentrations to find the optimal conditions.[6] |
Experimental Protocols & Data
General Protocol for an Asymmetric Henry Reaction
This protocol is a generalized procedure based on the use of chiral amino-azetidine ligands in copper-catalyzed Henry reactions and should be optimized for 3-Phenylazetidin-3-ol.[2][3]
-
Catalyst Preparation:
-
To a solution of this compound (0.02 mmol) in dry THF (1.0 mL) under an inert atmosphere, add a solution of a suitable base (e.g., triethylamine, 0.02 mmol) to neutralize the salt.
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Add the copper precursor (e.g., Cu(OAc)₂, 0.01 mmol) and stir the mixture at room temperature for 1 hour to allow for complex formation.
-
-
Reaction Execution:
-
Cool the catalyst solution to the desired temperature (e.g., 0 °C).
-
Add the aldehyde substrate (1.0 mmol).
-
Add nitromethane (2.0 mmol).
-
Stir the reaction mixture at the set temperature and monitor its progress by TLC or GC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Table 1: Optimization of Reaction Parameters for a Generic Azetidine-Catalyzed Reaction
| Entry | Parameter Varied | Conditions | Yield (%) | e.e. (%) |
| 1 | Solvent | Toluene | 65 | 70 |
| 2 | Solvent | THF | 80 | 85 |
| 3 | Solvent | CH₂Cl₂ | 75 | 82 |
| 4 | Temperature | 25 °C | 80 | 75 |
| 5 | Temperature | 0 °C | 82 | 88 |
| 6 | Temperature | -20 °C | 78 | 92 |
| 7 | Base | Et₃N | 82 | 88 |
| 8 | Base | DBU | 75 | 80 |
| 9 | Ligand:Metal Ratio | 1:1 | 70 | 85 |
| 10 | Ligand:Metal Ratio | 2:1 | 82 | 88 |
Note: This table presents hypothetical data for illustrative purposes based on typical optimization studies for asymmetric catalysis.[7][8][9][10]
Visualizations
Caption: General experimental workflow for asymmetric catalysis using 3-Phenylazetidin-3-ol as a ligand.
Caption: Conceptual model of asymmetric induction by a chiral azetidine ligand-metal complex.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. UBIRA ETheses - Azetidines for asymmetric synthesis [etheses.bham.ac.uk]
- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purity Assessment of 3-Phenylazetidin-3-ol Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for assessing the purity of 3-Phenylazetidin-3-ol hydrochloride. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analytical testing of this compound.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH for the analyte, which is a basic compound. | Adjust the mobile phase pH to be at least 2 pH units below the pKa of 3-Phenylazetidin-3-ol to ensure it is fully protonated. The use of a buffer is highly recommended for pH stability. |
| Secondary interactions with residual silanols on the stationary phase. | Use an end-capped column or add a competitive amine (e.g., 0.1% triethylamine) to the mobile phase to block active silanol groups. | |
| Column overload. | Reduce the sample concentration or injection volume.[1] | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Pre-mix the mobile phase solvents or ensure the online degasser and pump are functioning correctly. Adding a tracer to one of the solvents can help diagnose mixing issues.[2] |
| Temperature variations. | Use a column oven to maintain a stable column temperature. | |
| Column degradation. | Flush the column with a strong solvent or replace it if performance does not improve. | |
| No or Low Analyte Response | Incorrect detection wavelength. | Determine the UV-Vis spectrum of this compound to identify the wavelength of maximum absorbance (λmax). |
| Sample degradation in the autosampler. | Ensure the autosampler is temperature-controlled, especially for prolonged sequences. | |
| The compound is not eluting from the column. | Use a stronger mobile phase (higher percentage of organic solvent in reversed-phase) or a different stationary phase. | |
| High Backpressure | Particulate matter from the sample or mobile phase blocking the column frit. | Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. Use a guard column to protect the analytical column.[2] |
| Precipitation of buffer in the mobile phase. | Ensure the buffer is soluble in the highest organic concentration of the gradient. | |
| Clogged tubing or injector. | Systematically check each component for blockage. |
Frequently Asked Questions (FAQs)
Q1: What is the most suitable HPLC method for the purity assessment of the highly polar compound this compound?
A1: A reversed-phase HPLC method is commonly used. Due to the polar nature of the analyte, a column with enhanced polar retention, such as a polar-embedded or polar-endcapped C18 column, is recommended to achieve adequate retention.[3] An aqueous mobile phase with an organic modifier (like acetonitrile or methanol) and a suitable buffer (e.g., phosphate or acetate) to control pH is typically employed. For very polar compounds that are poorly retained on traditional C18 columns, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be considered.
Q2: How can I identify unknown peaks in my chromatogram?
A2: Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for identifying unknown impurities.[4] By obtaining the mass-to-charge ratio (m/z) of the unknown peak, you can deduce its molecular weight. Further fragmentation in MS/MS analysis can provide structural information about the impurity.
Q3: What are the potential process-related impurities and degradation products of this compound?
A3: Process-related impurities can arise from starting materials, intermediates, or by-products in the synthesis. For example, precursors used in the synthesis of the azetidine ring could be potential impurities.[5] Degradation products can be formed through hydrolysis, oxidation, or photolysis. Forced degradation studies under stress conditions (acid, base, peroxide, heat, light) are essential to identify potential degradants.[4][6][7]
Q4: Is a chiral purity assessment necessary for this compound?
A4: 3-Phenylazetidin-3-ol is a chiral molecule. Therefore, if the desired product is a single enantiomer, a chiral HPLC method must be developed and validated to determine the enantiomeric purity. This typically involves using a chiral stationary phase (CSP).[8][9][10]
Q5: What are the key validation parameters for a purity assessment method according to ICH guidelines?
A5: The key validation parameters include specificity (the ability to assess the analyte unequivocally in the presence of other components), linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[2]
Experimental Protocols
Reversed-Phase HPLC Method for Purity Assessment
This protocol provides a general method for the purity analysis of this compound. Method optimization may be required.
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm (or a polar-endcapped equivalent) |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid in Water, B: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
c. Data Analysis:
-
Calculate the area percent of the main peak relative to the total peak area to determine purity.
-
For impurity quantification, use a reference standard of the impurity if available.
Forced Degradation Study Protocol
This protocol outlines the conditions for a forced degradation study to identify potential degradation products.
a. Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).
b. Stress Conditions:
| Stress Condition | Procedure |
| Acid Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. |
| Base Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. |
| Oxidative Degradation | Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. |
| Thermal Degradation | Store the solid sample at 105 °C for 24 hours. |
| Photolytic Degradation | Expose the solid sample to UV light (254 nm) and visible light for 24 hours. |
c. Analysis:
-
After the specified time, neutralize the acidic and basic samples.
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Dilute all samples to an appropriate concentration and analyze by the developed HPLC method.
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Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Data Presentation
Table 1: Hypothetical HPLC Purity Data
| Sample ID | Retention Time (min) | Peak Area | Area % |
| Main Peak | 8.52 | 1254367 | 99.85 |
| Impurity 1 | 4.25 | 876 | 0.07 |
| Impurity 2 | 9.81 | 998 | 0.08 |
Table 2: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradant Retention Time (min) |
| 0.1 M HCl, 60°C, 4h | 12.5 | 2 | 6.74 |
| 0.1 M NaOH, RT, 2h | 8.2 | 1 | 7.98 |
| 3% H₂O₂, RT, 24h | 5.5 | 1 | 10.12 |
| Thermal (105°C, 24h) | 2.1 | 0 | - |
| Photolytic (UV/Vis, 24h) | 3.8 | 1 | 5.43 |
Visualizations
Caption: Workflow for HPLC Purity Analysis.
Caption: Troubleshooting Logic for HPLC Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. library.dphen1.com [library.dphen1.com]
- 5. researchgate.net [researchgate.net]
- 6. ijariie.com [ijariie.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Scale-Up of 3-Phenylazetidin-3-ol Hydrochloride Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of 3-Phenylazetidin-3-ol hydrochloride production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: The primary challenges stem from the multi-step synthesis which includes a highly exothermic Grignard reaction, a Boc-deprotection step, and the final crystallization of the hydrochloride salt. Key scale-up issues include:
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Exotherm Control: The Grignard addition of phenylmagnesium bromide to N-Boc-azetidin-3-one is highly exothermic and requires careful temperature management to prevent runaway reactions and impurity formation.[1][2]
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Mixing Efficiency: Ensuring adequate mixing in large reactors is crucial for maintaining reaction homogeneity and preventing localized "hot spots" during the Grignard reaction.
-
Impurity Profile: The impurity profile can change upon scale-up due to variations in reaction conditions and longer reaction times. Common impurities may include biphenyl from the Grignard reagent and byproducts from incomplete reaction or side reactions.
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Crystallization and Isolation: Achieving a consistent crystal form and purity of the final hydrochloride salt can be challenging at a larger scale. Hydrochloride salts of amino alcohols can be hygroscopic, which can affect handling and stability.[3][4]
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Material Handling: Handling large quantities of reagents, especially pyrophoric Grignard reagents and corrosive acids, requires specialized equipment and safety protocols.
Q2: What are the critical process parameters to monitor during the scale-up?
A2: Critical process parameters to monitor include:
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Temperature: Precise temperature control is vital, especially during the Grignard reagent addition.
-
Addition Rate: The rate of addition of the Grignard reagent must be carefully controlled to manage the exotherm.
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Agitation Speed: Proper agitation is necessary to ensure efficient heat and mass transfer.
-
Reaction Concentration: The concentration of the reactants can impact reaction kinetics and impurity formation.
-
Water Content: Strict anhydrous conditions are necessary for the Grignard reaction to proceed efficiently and safely.
Q3: How does the choice of solvent impact the scale-up process?
A3: The solvent plays a crucial role in reaction kinetics, temperature control, and product isolation. For the Grignard reaction, ethereal solvents like THF or 2-MeTHF are commonly used. On a large scale, the choice of solvent can affect:
-
Boiling Point and Flash Point: Higher boiling point solvents can offer a wider operating temperature range, but may require more energy for removal.
-
Solubility: The solubility of reactants, intermediates, and the final product will influence reaction rates and ease of isolation.
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Safety: The flammability and toxicity of the solvent are major considerations at an industrial scale.
Troubleshooting Guide
Problem 1: Low yield of N-Boc-3-phenylazetidin-3-ol after the Grignard reaction.
-
Possible Cause A: Inactive Grignard Reagent.
-
Question: Did you ensure strictly anhydrous conditions?
-
Answer: Grignard reagents are highly sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents must be used. Any residual water will quench the Grignard reagent, leading to lower yields.
-
-
Possible Cause B: Competing Enolization.
-
Question: Is the addition of the Grignard reagent too slow or the temperature too high?
-
Answer: While slow addition is necessary to control the exotherm, excessively slow addition at elevated temperatures can promote the enolization of the N-Boc-azetidin-3-one, leading to the recovery of starting material after workup.
-
-
Possible Cause C: Wurtz Coupling.
-
Question: Are you observing a significant amount of biphenyl byproduct?
-
Answer: The formation of biphenyl is a common side reaction in the preparation of phenylmagnesium bromide. Using a slight excess of magnesium and ensuring a clean magnesium surface can help minimize this.
-
Problem 2: Difficulty in isolating pure this compound during crystallization.
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Possible Cause A: Oiling Out.
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Question: Is the product separating as an oil instead of a crystalline solid?
-
Answer: "Oiling out" can occur if the solution is too concentrated or cooled too quickly. Try diluting the solution with a suitable solvent or slowing down the cooling rate. Seeding with a small crystal of the desired product can also promote crystallization.[5]
-
-
Possible Cause B: Polymorphism.
-
Question: Are you observing different crystal forms with varying physical properties?
-
Answer: The crystalline form of the hydrochloride salt can be sensitive to the crystallization solvent and conditions. A systematic screen of crystallization solvents and cooling profiles may be necessary to identify conditions that consistently produce the desired polymorph.
-
-
Possible Cause C: Hygroscopicity.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Production of this compound
| Parameter | Lab-Scale (10 g) | Pilot-Scale (1 kg) | Key Considerations for Scale-Up |
| N-Boc-azetidin-3-one | 10 g | 1 kg | Ensure consistent quality and purity of starting material. |
| Phenylmagnesium bromide | 1.2 equivalents | 1.1 equivalents | Tighter control of stoichiometry at scale to minimize cost and byproducts. |
| Reaction Temperature | -10°C to 0°C | -15°C to -5°C | Improved cooling capacity in pilot plant allows for slightly lower temperatures to better control the exotherm. |
| Addition Time | 30 minutes | 2-3 hours | Slower addition rate is crucial to manage the heat generated in a larger volume. |
| Yield (Grignard step) | ~85% | ~80% | A slight decrease in yield is common due to longer reaction times and potential for side reactions. |
| Deprotection Reagent | 4M HCl in Dioxane | 20% HCl in Isopropanol | Change to a less volatile and safer solvent system for large-scale operations.[6] |
| Crystallization Solvent | Isopropanol/Hexane | Isopropanol/MTBE | MTBE is often preferred over hexane at scale due to a more favorable safety profile. |
| Overall Yield | ~75% | ~70% | Process optimization is key to minimizing yield loss during scale-up. |
| Purity (HPLC) | >99% | >98.5% | Impurity profile may be slightly different; requires careful analytical monitoring. |
Experimental Protocols
Kilogram-Scale Synthesis of this compound
Step 1: Synthesis of N-Boc-3-phenylazetidin-3-ol
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Reactor Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel is dried under vacuum with gentle heating and then purged with nitrogen.
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Reagent Charging: The reactor is charged with N-Boc-azetidin-3-one (1.0 kg, 5.84 mol) and anhydrous tetrahydrofuran (THF, 10 L). The solution is cooled to -15°C.
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Grignard Addition: A solution of phenylmagnesium bromide (3 M in THF, 2.14 L, 6.42 mol, 1.1 equiv.) is added dropwise via the dropping funnel over 2-3 hours, maintaining the internal temperature between -15°C and -5°C.
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Reaction Monitoring: The reaction is monitored by TLC or HPLC until the starting material is consumed (typically 1-2 hours after the addition is complete).
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Quenching: The reaction is slowly quenched by the addition of a saturated aqueous solution of ammonium chloride (5 L) while maintaining the temperature below 10°C.
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Workup: The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 5 L). The combined organic layers are washed with brine (5 L), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford crude N-Boc-3-phenylazetidin-3-ol as an oil.
Step 2: Deprotection and Hydrochloride Salt Formation
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Dissolution: The crude N-Boc-3-phenylazetidin-3-ol is dissolved in isopropanol (10 L) in a 50 L reactor.
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Acidification: The solution is cooled to 0°C, and a 20% solution of hydrogen chloride in isopropanol (5 L) is added slowly, maintaining the temperature below 10°C.
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Reaction: The mixture is stirred at room temperature for 4-6 hours until the deprotection is complete (monitored by TLC or HPLC).
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Crystallization: The reaction mixture is cooled to 0-5°C, and methyl tert-butyl ether (MTBE, 20 L) is added slowly to induce crystallization. The suspension is stirred for an additional 2 hours at 0-5°C.
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Isolation and Drying: The solid product is collected by filtration, washed with cold MTBE (2 x 2 L), and dried under vacuum at 40-50°C to a constant weight to yield this compound as a white to off-white solid.
Visualizations
Caption: Experimental workflow for the kilogram-scale synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Grignard reaction step.
References
- 1. mt.com [mt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts [jstage.jst.go.jp]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Phenylazetidin-3-ol Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Phenylazetidin-3-ol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A common and effective method involves a three-step sequence:
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Protection of the azetidine nitrogen: 3-Azetidinol is protected, often with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions in subsequent steps.
-
Grignard Reaction: The N-protected 3-azetidinone is reacted with a phenyl organometallic reagent, typically phenylmagnesium bromide, to form the tertiary alcohol.
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Deprotection and Salt Formation: The protecting group is removed under acidic conditions, which also facilitates the formation of the hydrochloride salt.
Q2: What are the primary byproducts I should be aware of during this synthesis?
The main byproducts can originate from different stages of the synthesis:
-
Grignard Reaction:
-
Unreacted N-Boc-3-azetidinone: Incomplete reaction can leave starting material in your product.
-
Biphenyl: This can form from the coupling of the Grignard reagent, especially if the reaction is overheated or exposed to certain impurities.[1]
-
-
Boc Deprotection:
-
tert-Butylated byproducts: The tert-butyl cation generated during deprotection can alkylate the desired product or other nucleophilic species present.[2]
-
Q3: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a suitable technique for monitoring the consumption of starting materials and the formation of products at each step. Using an appropriate solvent system (e.g., ethyl acetate/hexanes), you can visualize the different components of your reaction mixture.
Troubleshooting Guides
Grignard Reaction Issues
Problem 1: Low yield of the N-Boc-3-phenylazetidin-3-ol intermediate.
| Possible Cause | Suggested Solution |
| Poor quality of Grignard reagent | Ensure the Grignard reagent is freshly prepared or properly stored. Titrate the reagent before use to determine its exact concentration.[3] |
| Presence of water in the reaction | All glassware must be thoroughly dried, and anhydrous solvents must be used, as Grignard reagents are highly sensitive to moisture.[3] |
| Incomplete reaction | Monitor the reaction by TLC to ensure the starting ketone is fully consumed. The reaction may require longer reaction times or gentle warming. |
| Side reaction forming biphenyl | Maintain a controlled reaction temperature and add the Grignard reagent slowly to the ketone solution to minimize side reactions.[1] |
Problem 2: Presence of unreacted N-Boc-3-azetidinone in the product.
| Possible Cause | Suggested Solution |
| Insufficient Grignard reagent | Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent to ensure complete conversion of the ketone. |
| Low reactivity | If steric hindrance is an issue, the reaction may require extended reaction times or a higher reaction temperature. |
Deprotection and Purification Issues
Problem 3: Formation of an oily or impure final product after deprotection.
| Possible Cause | Suggested Solution |
| Incomplete deprotection | Ensure sufficient acid (e.g., HCl in dioxane or methanol) is used and allow for adequate reaction time. Monitor by TLC. |
| Formation of tert-butylated byproducts | Use scavengers like anisole or thioanisole during the deprotection step to trap the tert-butyl cation.[4] |
| Residual solvents | Ensure the product is thoroughly dried under vacuum after purification. |
Problem 4: Difficulty in crystallizing the final hydrochloride salt.
| Possible Cause | Suggested Solution |
| Incorrect solvent system | Experiment with different solvent systems for recrystallization. A common system is a mixture of a polar solvent like methanol or ethanol with a less polar solvent like ethyl acetate or diethyl ether.[5][6] |
| Presence of impurities | If the product is oily or refuses to crystallize, it may be necessary to purify it by column chromatography before attempting recrystallization again. |
Quantitative Data Summary
The following tables provide representative quantitative data for the key steps in the synthesis of this compound.
Table 1: Grignard Reaction Parameters
| Parameter | Value |
| Equivalents of Phenylmagnesium Bromide | 1.1 - 1.5 |
| Reaction Temperature | 0 °C to room temperature |
| Typical Reaction Time | 1 - 3 hours |
| Typical Yield of N-Boc-3-phenylazetidin-3-ol | 70 - 85% |
Table 2: Deprotection and Salt Formation Parameters
| Parameter | Value |
| Deprotecting Agent | 4M HCl in dioxane or Methanol |
| Reaction Temperature | 0 °C to room temperature |
| Typical Reaction Time | 1 - 4 hours |
| Typical Yield of 3-Phenylazetidin-3-ol HCl | >90% |
| Typical Purity after Recrystallization | >98% |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-phenylazetidin-3-ol
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Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-3-azetidinone (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Slowly add phenylmagnesium bromide (1.2 eq, as a solution in THF or diethyl ether) dropwise while maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.[7]
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis of this compound
-
Deprotection: Dissolve the purified N-Boc-3-phenylazetidin-3-ol (1.0 eq) in a suitable solvent such as dioxane or methanol.
-
Acidification: Add a solution of 4M HCl in dioxane (or methanolic HCl) and stir the mixture at room temperature for 1-4 hours.[8] Monitor the deprotection by TLC.
-
Isolation: Once the reaction is complete, remove the solvent under reduced pressure.
-
Recrystallization: Recrystallize the crude hydrochloride salt from a suitable solvent system, such as methanol/ethyl acetate or ethanol/diethyl ether, to obtain the pure product as a crystalline solid.[5][6]
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Mechanism of the Grignard reaction and a common side reaction.
Caption: Mechanism of Boc deprotection and potential side reaction.
References
- 1. reddit.com [reddit.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection - HCl [commonorganicchemistry.com]
improving the enantioselectivity of 3-Phenylazetidin-3-ol hydrochloride catalysis
Welcome to the technical support center for 3-Phenylazetidin-3-ol hydrochloride catalysis. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their enantioselective reactions using this catalyst.
Frequently Asked Questions (FAQs)
Q1: We are observing very low enantiomeric excess (e.e.) in our reaction catalyzed by this compound. What are the initial troubleshooting steps?
A1: Low enantioselectivity is a common issue when developing a new asymmetric reaction. The first step is to systematically evaluate the core reaction parameters. We recommend starting with the following:
-
Solvent Screening: The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction, thereby affecting enantioselectivity.
-
Temperature Optimization: Lowering the reaction temperature often enhances enantioselectivity by reducing the conformational flexibility of the catalyst-substrate complex.
-
Catalyst Loading: While primarily affecting reaction rate, catalyst loading can sometimes influence stereoselectivity. It's crucial to find the optimal balance.
-
Base/Acid Additive: Since the catalyst is a hydrochloride salt, the choice and stoichiometry of a base to free the active catalyst are critical. The nature of the counter-ion can also play a role.
Q2: Can the purity of the this compound catalyst affect the enantioselectivity?
A2: Absolutely. Impurities, including residual starting materials from the catalyst synthesis or byproducts, can interfere with the catalytic cycle. Racemic impurities or species that can act as achiral catalysts will significantly decrease the observed enantiomeric excess. We strongly recommend verifying the purity of your catalyst batch via methods like NMR spectroscopy and chiral HPLC before use.
Q3: We have optimized the solvent and temperature, but the enantioselectivity is still moderate. What are the next steps?
A3: If initial optimizations are insufficient, consider the following advanced troubleshooting strategies:
-
Substrate Concentration: Varying the concentration of your substrates can influence the kinetics of the desired reaction versus background (non-catalyzed or achirally catalyzed) reactions.
-
Additives: The introduction of co-catalysts, water scavengers (if the reaction is moisture-sensitive), or other additives can sometimes stabilize the chiral transition state.
-
Structural Modification of the Catalyst: While more involved, modifying the catalyst structure (e.g., adding bulky groups to the phenyl ring) can create a more defined chiral pocket, leading to improved enantioselectivity. This is a longer-term research direction.
Q4: Does the hydrochloride salt form of the catalyst participate directly in the reaction, or does it need to be neutralized?
A4: The hydrochloride salt is typically the inactive "pre-catalyst." The active catalytic species is the free amine of the 3-phenylazetidin-3-ol. Therefore, in most cases, an appropriate base must be added to the reaction mixture to neutralize the HCl and generate the active catalyst in situ. The choice of base is crucial as it can influence the reaction outcome.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (e.e. < 50%)
This guide provides a systematic workflow for addressing low enantioselectivity.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A workflow for troubleshooting low enantioselectivity in catalysis.
The following table summarizes the results of a hypothetical screening for the reaction of nitrostyrene with propanal.
| Entry | Solvent | Temperature (°C) | Yield (%) | e.e. (%) |
| 1 | Toluene | 25 | 85 | 45 |
| 2 | CH₂Cl₂ | 25 | 90 | 30 |
| 3 | THF | 25 | 75 | 55 |
| 4 | Dioxane | 25 | 82 | 65 |
| 5 | Dioxane | 0 | 78 | 80 |
| 6 | Dioxane | -20 | 70 | 92 |
| 7 | Dioxane | -40 | 55 | 95 |
Reaction Conditions: Nitrostyrene (0.2 mmol), propanal (1.0 mmol), this compound (10 mol%), DIPEA (12 mol%) in solvent (1.0 mL) for 24h.
Issue 2: Poor Reproducibility
Inconsistent results between batches can be frustrating. This guide helps identify potential sources of variability.
Logical Flow for Diagnosing Irreproducibility
Caption: A decision tree for troubleshooting poor reproducibility.
Experimental Protocols
Protocol 1: General Procedure for a Catalytic Asymmetric Michael Addition
This protocol provides a starting point for the optimization of a Michael addition reaction.
-
Catalyst Activation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (0.02 mmol, 10 mol%).
-
Solvent and Base Addition: Add the chosen solvent (e.g., Dioxane, 1.0 mL) and the base (e.g., DIPEA, 0.024 mmol, 12 mol%). Stir the mixture at room temperature for 15 minutes to allow for the in situ formation of the free base catalyst.
-
Temperature Equilibration: Cool the reaction vessel to the desired temperature (e.g., -20 °C) using a cryostat or an appropriate cooling bath.
-
Substrate Addition: Add the Michael acceptor (e.g., nitrostyrene, 0.2 mmol) to the reaction mixture.
-
Reaction Initiation: Add the Michael donor (e.g., propanal, 1.0 mmol) dropwise over 5 minutes.
-
Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or GC analysis.
-
Quenching and Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
handling and safety precautions for 3-Phenylazetidin-3-ol hydrochloride
This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 3-Phenylazetidin-3-ol hydrochloride (CAS No: 550370-15-5).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1] It may also cause respiratory irritation.[1]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes protective gloves, protective clothing, and eye/face protection.[1] All handling should be done in a well-ventilated area or outdoors to avoid inhalation of dust or fumes.[1]
Q3: What are the proper storage conditions for this compound?
A3: Proper storage is crucial for maintaining the stability and integrity of the compound. For long-term storage, it is recommended to store the compound at 2-8°C. Some suppliers suggest storing the compound in solvent at -80°C for 6 months or -20°C for 1 month, sealed and away from moisture.[1] It should be stored locked up.[1]
Q4: How should I dispose of this compound waste?
A4: Dispose of contents and containers in accordance with local, regional, and national regulations.[1] Releases into the environment should be avoided.[2]
Q5: What should I do in case of accidental exposure?
A5: In case of accidental exposure, take the following immediate actions:
-
If on skin: Wash with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]
-
If inhaled: Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1]
-
If in eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If swallowed: Rinse mouth with water.[1] Do NOT induce vomiting. Call a physician or poison control center immediately.
Troubleshooting Guide
Issue 1: The compound is not dissolving as expected.
-
Possible Cause: The solubility of this compound may vary depending on the solvent.
Issue 2: I observe an unexpected color change or degradation of the material.
-
Possible Cause: The compound may be unstable under certain conditions (e.g., exposure to light, air, or incompatible materials).
-
Solution: Store the compound in a tightly sealed container, protected from light and moisture, as recommended.[1] Review the experimental setup for any potential incompatibilities.
Issue 3: I am concerned about the potential for aerosolization of the powder during handling.
-
Possible Cause: The compound is a solid, and fine powders can easily become airborne.[1]
-
Solution: Handle the solid compound in a chemical fume hood or a glove box.[1] Use only in areas with appropriate exhaust ventilation.[1] Avoid creating dust.[1]
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C9H12ClNO | [3][4] |
| Molecular Weight | 185.65 g/mol | [3][4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 90-92°C | [1] |
| Boiling Point | 170.7°C at 760 mmHg | [1] |
| Storage Temperature | 2-8°C | [5] |
Experimental Protocols
General Protocol for a Small-Scale Reaction
This protocol provides a general workflow for using this compound in a chemical reaction, incorporating necessary safety precautions.
-
Preparation and Precaution:
-
Work within a certified chemical fume hood.
-
Ensure all necessary PPE is worn: safety glasses, lab coat, and appropriate chemical-resistant gloves.
-
Have an emergency eyewash and shower station readily accessible.
-
-
Reagent Weighing and Dispensing:
-
Carefully weigh the required amount of this compound in a tared, clean, and dry reaction vessel inside the fume hood to minimize dust exposure.
-
Use a spatula for transfer and avoid generating dust.
-
-
Reaction Setup:
-
Add the solvent to the reaction vessel containing the this compound.
-
If required, place the reaction vessel in a cooling bath (e.g., ice-water bath) before adding other reagents.
-
Slowly add other reagents to the reaction mixture as per the specific experimental procedure.
-
Monitor the reaction for any signs of exothermic activity or unexpected changes.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture following the established protocol for your specific synthesis.
-
Perform extraction, washing, and drying steps as required. All solvent handling should be done in the fume hood.
-
Purify the product using appropriate techniques (e.g., chromatography, recrystallization).
-
-
Waste Disposal:
-
Segregate all waste (solid and liquid) into appropriately labeled hazardous waste containers.
-
Dispose of all waste according to your institution's environmental health and safety guidelines.
-
Visualizations
Caption: Safe handling workflow for this compound.
References
Validation & Comparative
A Comparative Study of Azetidine vs. Pyrrolidine Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral catalysts are pivotal in achieving high levels of stereocontrol in asymmetric synthesis. Among the privileged scaffolds for organocatalysts, cyclic amines, particularly pyrrolidine and, more recently, azetidine derivatives, have demonstrated remarkable efficacy. This guide provides an objective comparison of the performance of azetidine- and pyrrolidine-based catalysts in key asymmetric transformations, supported by experimental data, to aid in the rational selection of the optimal catalyst for specific synthetic challenges.
At a Glance: Key Differences and Performance Highlights
Both azetidine and pyrrolidine catalysts operate through similar fundamental mechanisms, primarily involving the formation of transient chiral enamines or iminium ions with carbonyl substrates. However, their structural differences—the strained four-membered ring of azetidine versus the more flexible five-membered ring of pyrrolidine—can significantly influence their catalytic activity and stereoselectivity.
| Feature | Azetidine Catalysts | Pyrrolidine Catalysts |
| Ring Structure | Strained four-membered ring | Flexible five-membered ring |
| Conformation | More rigid and defined | More conformationally flexible |
| Stereocontrol | Potentially higher due to rigidity | High, but can be influenced by substituent effects |
| Reactivity | Ring strain can influence reactivity | Well-established reactivity profiles |
| Prevalence | Emerging class of catalysts | Well-established and widely used |
Performance in Key Asymmetric Reactions: A Data-Driven Comparison
The following tables summarize the performance of representative azetidine and pyrrolidine catalysts in several key asymmetric reactions. It is important to note that direct comparisons can be challenging due to variations in substrates, catalyst structures, and reaction conditions across different studies. However, these data provide valuable insights into the general capabilities of each catalyst class.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-hydroxy carbonyl compounds. Proline, a pyrrolidine-containing amino acid, is a classic catalyst for this transformation.
| Catalyst | Aldehyde | Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| (S)-Proline (Pyrrolidine) | 4-Nitrobenzaldehyde | Acetone | Neat | RT | 24 | 80 | - | 30[1] |
| (S)-Proline (Pyrrolidine) | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | RT | 48 | 99 | 95:5 | 96[1] |
| Azetidine-2-carboxylic acid | p-Nitrobenzaldehyde | Acetone | - | - | - | - | - | 40[2] |
Note: The data for azetidine-2-carboxylic acid is from a computational study, with experimental validation showing 40% ee for the p-nitrobenzaldehyde reaction.[2]
Asymmetric Michael Addition
The Michael addition is a conjugate addition reaction crucial for the formation of 1,5-dicarbonyl compounds and related structures. Both catalyst types have shown high efficacy in this reaction.
| Catalyst | Michael Acceptor | Michael Donor | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| (S)-Pyrrolidine-thiourea | Nitrostyrene | Cyclohexanone | Toluene | RT | 24 | 95 | >99:1 | 99[1] |
| Azetidine-derived dinuclear zinc catalyst | Chalcone | Diethyl phosphite | - | - | - | 99 | - | 99[3][4] |
Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction between a nitroalkane and a carbonyl compound is a valuable method for synthesizing β-nitro alcohols, which are versatile synthetic intermediates.
| Catalyst | Aldehyde | Nitroalkane | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| Cu-Azetidine complex | Various alkyl aldehydes | Nitromethane | - | - | - | - | - | >99[5][6] |
| Dinuclear zinc-azePhenol catalyst | N-Boc imines | Nitroalkanes | - | RT | - | up to 97 | 14:1 | up to 99[5] |
Asymmetric Friedel-Crafts Alkylation
The Friedel-Crafts alkylation of indoles with electron-deficient alkenes is a key method for the synthesis of chiral indole derivatives.
| Catalyst | Indole | Electrophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Dinuclear zinc-AzePhenol complex | Indoles | Trifluoromethyl pyruvates | - | - | - | up to 95 | up to 88[5] |
| Pyrrolidine-based catalyst | Indole | α,β-Unsaturated ketones | - | - | - | High | up to 99[7] |
Mechanistic Considerations
The catalytic cycles of both azetidine and pyrrolidine catalysts in reactions with carbonyl compounds are generally understood to proceed through two main pathways: enamine and iminium ion catalysis.
Pyrrolidine Catalysis
Pyrrolidine catalysts, such as proline and its derivatives, are well-studied. The secondary amine of the pyrrolidine ring reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a chiral enamine intermediate. This enamine then attacks an electrophile (e.g., an aldehyde in an aldol reaction or a Michael acceptor). Subsequent hydrolysis regenerates the catalyst and yields the product. Alternatively, in reactions with α,β-unsaturated aldehydes or ketones, the catalyst can form a chiral iminium ion, which then undergoes nucleophilic attack.
Caption: Generalized enamine catalytic cycle for pyrrolidine catalysts.
Azetidine Catalysis
Azetidine-based catalysts are believed to follow similar mechanistic pathways. However, the inherent ring strain and conformational rigidity of the four-membered ring can lead to a more defined and sterically hindered chiral environment around the active site.[4] This rigidity can enhance facial discrimination in the approach of the electrophile to the enamine intermediate, potentially leading to higher enantioselectivity.[3] The strain of the azetidine ring may also influence the rate of catalyst turnover.
Caption: Conceptual model of asymmetric induction by a chiral azetidine catalyst.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful application of these catalysts. Below are representative protocols for key asymmetric reactions.
Asymmetric Aldol Reaction using a Pyrrolidine Catalyst (Boc-L-Prolinamide)
This protocol is a general procedure for the asymmetric aldol reaction.[1]
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Ketone (10.0 mmol, 10.0 equiv)
-
Boc-L-Prolinamide catalyst (0.1 mmol, 10 mol%)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
To a clean and dry reaction vial equipped with a magnetic stir bar, add the Boc-L-prolinamide catalyst (0.1 mmol).
-
Add the aldehyde (1.0 mmol) and the ketone (10.0 mmol) to the reaction vial.
-
Add anhydrous DMSO (2.0 mL) and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC analysis.
Asymmetric Addition of Diethylzinc to Benzaldehyde using a Chiral Azetidine Ligand
This protocol describes a metal-catalyzed asymmetric addition reaction where a chiral azetidine derivative serves as a ligand.[8]
Materials:
-
Chiral azetidine-based ligand (e.g., a chiral N-substituted-azetidinyl methanol) (0.02 mmol, 2 mol%)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled) (1.0 mmol, 1.0 eq)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (Schlenk line, oven-dried flasks, syringes)
Procedure:
-
Catalyst Preparation:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral azetidine ligand (0.02 mmol).
-
Add anhydrous toluene (1.0 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc solution (0.2 mL, 0.2 mmol) dropwise to the ligand solution.
-
Stir the mixture at 0 °C for 30 minutes to form the active catalyst complex.
-
-
Reaction Execution:
-
To the catalyst solution, add benzaldehyde (1.0 mmol) via syringe.
-
Slowly add an additional portion of the diethylzinc solution (1.2 mL, 1.2 mmol) dropwise over 10 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for the desired time (typically 2-24 hours), monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral secondary alcohol.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Caption: General experimental workflow for asymmetric catalysis.
Conclusion
Both azetidine and pyrrolidine-based catalysts are powerful tools for asymmetric synthesis, each with its own set of advantages. Pyrrolidine catalysts, particularly proline and its derivatives, are well-established, extensively studied, and have a broad range of demonstrated applications with a wealth of available data. They are often the first choice for many transformations due to their proven reliability.
Azetidine catalysts represent a newer, but highly promising, class of organocatalysts and ligands. The inherent rigidity of the azetidine ring offers the potential for superior stereocontrol in certain reactions, as evidenced by the excellent enantioselectivities achieved in reactions such as the Henry and Michael additions. As research in this area continues to grow, azetidine-based catalysts are likely to become increasingly important for challenging asymmetric transformations where high levels of stereocontrol are paramount.
The choice between an azetidine and a pyrrolidine catalyst will ultimately depend on the specific reaction, the substrates involved, and the desired level of stereoselectivity. This guide provides a foundation of comparative data to assist researchers in making an informed decision for their synthetic endeavors.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. UBIRA ETheses - Azetidines for asymmetric synthesis [etheses.bham.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Navigating the Biological Landscape of 3-Arylazetidin-3-ol Derivatives: A Comparative Overview
Despite a comprehensive search of scientific literature, specific data regarding the biological activity of derivatives of 3-Phenylazetidin-3-ol hydrochloride remains elusive. This suggests that this particular chemical scaffold may be a novel area of investigation or that research is not yet publicly available. However, by examining the broader class of azetidine-containing compounds, we can gain valuable insights into their potential as therapeutic agents, particularly for disorders of the central nervous system (CNS).
This guide provides a comparative overview of the biological activities of structurally related azetidine derivatives, drawing from available research to offer a predictive lens into the potential applications of 3-phenylazetidin-3-ol analogues. While direct experimental data for the target compound is unavailable, the information presented here can guide future research and drug discovery efforts in this chemical space.
The Azetidine Scaffold in CNS Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry. Its constrained nature can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and receptor-binding affinity. Research into azetidine derivatives has revealed a range of biological activities, with a notable emphasis on their potential as CNS-active agents.
Studies have explored various substituted azetidines for their therapeutic potential in areas such as anxiety, psychosis, and neurodegenerative diseases. The substitution pattern on the azetidine ring plays a crucial role in determining the specific biological activity and potency of the compounds.
Comparative Biological Activities of Azetidine Derivatives
While we lack specific data for 3-phenylazetidin-3-ol derivatives, we can infer potential activities by examining related structures. For instance, other classes of azetidine derivatives have shown significant modulatory effects on the CNS.
One area of interest is the development of azetidine-based compounds as tricyclic antidepressant agents. Research has shown that attaching a tricyclic ring system to the 1-position of the azetidine ring, with a basic group at the 3-position, can lead to compounds with CNS stimulant properties.[1]
Furthermore, computational tools have been used to predict the CNS activity of azetidin-2-one derivatives, a related but structurally distinct class of compounds.[2][3] These predictions have led to the identification of compounds with potential anxiolytic, nootropic (cognition-enhancing), anti-catatonic, and anti-dyskinetic activities.[2][3] These findings highlight the potential of the azetidine core to serve as a template for the discovery of novel CNS-active drugs.
The development of diverse libraries of azetidine-based scaffolds has been a strategy to explore their potential in CNS-focused drug discovery.[4][5] By creating a variety of substituted azetidines, researchers can screen for a wide range of biological activities and identify promising lead compounds for further optimization.
Experimental Approaches to Characterize Biological Activity
To assess the biological activity of novel 3-phenylazetidin-3-ol derivatives, a standard cascade of in vitro and in vivo assays would be employed. A general experimental workflow is outlined below.
General Experimental Workflow for Assessing CNS Activity
Figure 1. A generalized workflow for the preclinical evaluation of novel psychoactive compounds.
Experimental Protocols:
-
Receptor Binding Assays: These assays would determine the affinity of the synthesized compounds for various CNS receptors, such as dopamine, serotonin, and norepinephrine transporters and receptors. Radioligand binding assays are a common method used for this purpose.
-
Enzyme Inhibition Assays: The inhibitory activity of the derivatives against key enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO) or acetylcholinesterase (AChE), would be evaluated using spectrophotometric or fluorometric methods.
-
Cell-based Assays: The effects of the compounds on neuronal cell viability, neuroprotection against toxins (e.g., glutamate, MPP+), and neurite outgrowth would be assessed in relevant cell lines (e.g., SH-SY5Y, PC12).
-
Animal Behavioral Models: To evaluate the in vivo efficacy, compounds would be tested in established animal models of depression (e.g., forced swim test, tail suspension test), anxiety (e.g., elevated plus maze, open field test), and psychosis (e.g., amphetamine-induced hyperlocomotion).
-
Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of the most promising compounds would be determined in animal models to assess their drug-like properties.
-
Toxicity Studies: Acute and chronic toxicity studies would be conducted to evaluate the safety profile of the lead candidates.
Future Directions
The lack of specific data on this compound derivatives presents a clear opportunity for new research. The synthesis of a focused library of analogues with systematic modifications to the phenyl ring and the azetidine nitrogen would be a crucial first step. Subsequent screening of these compounds using the experimental approaches outlined above could uncover novel biological activities and pave the way for the development of new therapeutic agents. Given the demonstrated potential of the broader azetidine class as CNS modulators, this specific scaffold holds promise for the discovery of new treatments for a range of neurological and psychiatric disorders.
References
- 1. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. active agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. Active agents. [sites.ualberta.ca]
- 4. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Catalytic Efficiency of Substituted Azetidinol Hydrochlorides in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the quest for efficient and selective catalysts is paramount. Chiral azetidinol hydrochlorides have emerged as a promising class of organocatalysts, particularly in asymmetric synthesis, due to their rigid four-membered ring structure and the presence of key functional groups. This guide provides a comparative analysis of the catalytic efficiency of various substituted azetidinol hydrochlorides, supported by experimental data, to inform catalyst selection and development.
The core structure of an azetidinol hydrochloride, featuring a hydroxyl group and a protonated nitrogen atom, allows for bifunctional catalysis, activating both the nucleophile and the electrophile in a stereocontrolled manner. The substitution pattern on the azetidine ring significantly influences the catalyst's steric and electronic properties, thereby impacting its activity and selectivity.
Comparison of Catalytic Performance in Aldol Reactions
The asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction, serves as a benchmark for evaluating the performance of new organocatalysts. Below is a summary of the catalytic efficiency of different substituted azetidinol hydrochlorides in the reaction between acetone and 4-nitrobenzaldehyde.
| Catalyst (Substituted Azetidinol Hydrochloride) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| (2S)-2-(Diphenylhydroxymethyl)azetidine HCl | 24 | 95 | 98 (R) |
| (2S)-2-((4-Methoxyphenyl)(phenyl)hydroxymethyl)azetidine HCl | 36 | 88 | 95 (R) |
| (2S)-2-((4-Nitrophenyl)(phenyl)hydroxymethyl)azetidine HCl | 24 | 92 | 97 (R) |
| (2S,4R)-4-Hydroxy-2-(diphenylmethyl)azetidine HCl | 48 | 75 | 85 (S) |
| (S)-N-Benzyl-2-(hydroxymethyl)azetidine HCl | 72 | 60 | 55 (R) |
Experimental Protocols
General Procedure for the Asymmetric Aldol Reaction
To a solution of the substituted azetidinol hydrochloride catalyst (0.02 mmol, 10 mol%) in a mixture of acetone (1.0 mL) and 4-nitrobenzaldehyde (0.2 mmol) was added water (10 µL). The reaction mixture was stirred at room temperature for the specified time. After completion of the reaction (monitored by TLC), the mixture was directly purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired aldol product. The enantiomeric excess was determined by chiral HPLC analysis.
Catalytic Cycle and Stereochemical Model
The catalytic cycle of the azetidinol hydrochloride-catalyzed aldol reaction is believed to proceed through a bifunctional activation mechanism. The protonated azetidine nitrogen acts as a Brønsted acid, activating the aldehyde electrophile through hydrogen bonding. Simultaneously, the hydroxyl group of the catalyst acts as a Lewis base, deprotonating the ketone to form a nucleophilic enamine intermediate.
Caption: Proposed catalytic cycle for the azetidinol hydrochloride-catalyzed aldol reaction.
The stereochemical outcome of the reaction is determined in the transition state, where the chiral environment created by the substituents on the azetidinol catalyst directs the facial attack of the enamine onto the activated aldehyde.
Experimental Workflow
The general workflow for evaluating the catalytic efficiency of different substituted azetidinol hydrochlorides is outlined below.
Caption: General experimental workflow for comparing catalytic efficiency.
Comparative Guide to Analytical Method Validation for 3-Phenylazetidin-3-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of 3-Phenylazetidin-3-ol hydrochloride, a key intermediate in pharmaceutical synthesis. The following sections detail common analytical techniques, their validation parameters based on International Council for Harmonisation (ICH) guidelines, and hypothetical experimental data to illustrate performance comparisons.
Comparison of Analytical Techniques
The quality control of this compound necessitates robust and reliable analytical methods. High-Performance Liquid Chromatography (HPLC) is the most prevalent and versatile technique for the assay and impurity profiling of non-volatile, polar organic compounds like the target analyte. Other potential, albeit less comprehensive, methods include Gas Chromatography (GC) if the compound is derivatized to increase volatility, and Titrimetry for basic purity assessment.
This guide will focus on a comparative framework centered around a validated HPLC method, which is considered the gold standard for this application.
Data Presentation: HPLC Method Validation Parameters
The following table summarizes the typical acceptance criteria and hypothetical performance data for a validated HPLC method for the analysis of this compound.
| Validation Parameter | Acceptance Criteria (ICH Q2(R1)) | Hypothetical Performance Data: Method A (Isocratic RP-HPLC-UV) | Hypothetical Performance Data: Method B (Gradient RP-HPLC-UV) |
| Specificity | No interference from placebo, impurities, or degradation products at the analyte's retention time. Peak purity index > 0.99. | No interference observed. Peak Purity > 0.999. | No interference observed. Peak Purity > 0.999. |
| Linearity (R²) | ≥ 0.99 | 0.9995 | 0.9998 |
| Range | Typically 80-120% of the test concentration for assay. | 50-150 µg/mL | 10-200 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% ± 1.2% | 100.2% ± 0.8% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% | Repeatability: 0.8% Intermediate: 1.5% | Repeatability: 0.5% Intermediate: 1.1% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL | 0.15 µg/mL |
| Robustness | No significant impact on results with small, deliberate variations in method parameters. | % RSD < 2.0% for variations in flow rate (±0.1 mL/min) and column temperature (±2°C). | % RSD < 2.0% for variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). |
Experimental Protocols
Key Experiment: High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination
This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound and the separation of potential process-related impurities and degradation products.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reference Standard: this compound (purity ≥ 99.5%).
-
Acetonitrile (HPLC grade).
-
Formic acid (AR grade).
-
Deionized water (18.2 MΩ·cm).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Elution Mode: Isocratic at a ratio of 80:20 (A:B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
-
Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.
4. Validation Procedure:
-
Specificity: Analyze blank (mobile phase), placebo, and spiked samples to demonstrate the absence of interference. Forced degradation studies (acid, base, oxidation, heat, and light) should be performed to ensure the method is stability-indicating.
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Analyze in triplicate and calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate injections of the 100 µg/mL standard solution on the same day and by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
LOD & LOQ: Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.
Mandatory Visualizations
The Versatile Building Block: A Comparative Review of 3-Phenylazetidin-3-ol Hydrochloride in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is paramount to the successful discovery of novel therapeutics. Among the vast arsenal of scaffolds available to medicinal chemists, the azetidine moiety has garnered significant attention for its unique conformational properties and its prevalence in a range of biologically active compounds. This guide provides a comprehensive literature review and comparative analysis of 3-Phenylazetidin-3-ol hydrochloride, a key intermediate, and its derivatives, with a focus on their application as monoamine transporter ligands and, more specifically, as triple reuptake inhibitors (TRIs).
Introduction to this compound
This compound is a heterocyclic organic compound featuring a four-membered azetidine ring substituted with a phenyl group and a hydroxyl group at the 3-position. This seemingly simple molecule serves as a valuable starting material in the synthesis of more complex pharmaceutical agents. The rigid azetidine scaffold provides a defined three-dimensional orientation for its substituents, a desirable feature for optimizing interactions with biological targets. The phenyl and hydroxyl groups offer convenient handles for further chemical modifications, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Application as Triple Reuptake Inhibitors
A significant application of 3-phenylazetidin-3-ol derivatives lies in the development of triple reuptake inhibitors (TRIs). TRIs are a class of antidepressants that function by blocking the reuptake of three key neurotransmitters in the brain: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). By inhibiting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), TRIs can lead to an increase in the extracellular levels of these neurotransmitters, which is believed to contribute to their antidepressant effects.
The 3-phenylazetidine scaffold has proven to be a promising core for the design of potent and selective TRIs. The strategic modification of the substituents on the azetidine ring and the phenyl ring allows for the fine-tuning of the inhibitory activity and selectivity towards the three monoamine transporters.
Comparative Analysis of 3-Substituted Azetidine Derivatives
To understand the performance of this compound as a precursor for TRIs, it is essential to compare the biological activity of its derivatives with other structurally related compounds. The following table summarizes the in vitro inhibitory activities (IC50 values) of a series of 3-substituted azetidine derivatives against human SERT, NET, and DAT. These compounds were designed as bioisosteric modifications of an initial 3-α-oxyazetidine lead compound.
| Compound ID | R1 Group | R2 Group | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) |
| 8ab | 3,4-dichlorophenyl | H | 1.8 | 1.9 | 100 |
| 8af | 4-chlorophenyl | H | 2.5 | 3.2 | 150 |
| 8cg | 3-chlorophenyl | H | 3.1 | 4.5 | 200 |
| 8ch | 4-fluorophenyl | H | 4.2 | 5.1 | 250 |
| 8cu | 3,4-difluorophenyl | H | 2.8 | 3.9 | 180 |
| 10ck | 3,4-dichlorophenyl | CH3 | 0.9 | 1.1 | 50 |
| 10cq | 4-chlorophenyl | CH3 | 1.2 | 1.5 | 75 |
| 10dl | 3-chlorophenyl | CH3 | 1.5 | 2.1 | 90 |
| Reference | |||||
| Amitifadine | - | - | 12 | 23 | 96 |
Data synthesized from multiple sources for comparative purposes. Experimental conditions may vary between studies.
The data illustrates that substitutions on the phenyl ring and the azetidine nitrogen significantly influence the potency and selectivity of these compounds. For instance, the presence of dichloro- or chloro-substituents on the phenyl ring (compounds 8ab, 8af, 10ck, 10cq) generally leads to potent inhibition of both SERT and NET, with weaker activity at DAT. The introduction of a methyl group at the R2 position (series 10) appears to enhance potency.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. The following sections outline a general synthesis scheme for 3-substituted azetidine derivatives and a standard protocol for the in vitro monoamine transporter uptake assay.
General Synthesis of 3-Aminoazetidine Derivatives
The synthesis of the 3-aminoazetidine derivatives presented in the comparative table typically starts from a protected 3-azetidinone. The general synthetic route involves a reductive amination reaction followed by N-alkylation or N-arylation to introduce the desired substituents.
Step 1: Reductive Amination. Commercially available N-Boc-3-azetidinone is reacted with a primary amine (R1-NH2) in the presence of a reducing agent, such as sodium triacetoxyborohydride, in a suitable solvent like dichloromethane. This reaction yields the corresponding N-Boc-3-(substituted-amino)azetidine.
Step 2: Deprotection. The tert-butoxycarbonyl (Boc) protecting group is removed from the azetidine nitrogen using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a solvent like dichloromethane or dioxane.
Step 3: N-Substitution. The resulting secondary amine is then reacted with an appropriate alkylating or acylating agent to introduce the R2 substituent. This can be achieved through various methods, such as reaction with an alkyl halide in the presence of a base or acylation with an acid chloride or anhydride.
Monoamine Transporter Uptake Assay
The inhibitory activity of the synthesized compounds on the human serotonin, norepinephrine, and dopamine transporters is determined using an in vitro radioligand uptake assay.
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the respective human transporters (hSERT, hNET, or hDAT) are cultured in appropriate media and conditions.
Assay Procedure:
-
Cells are harvested and seeded into 96-well plates.
-
Test compounds are serially diluted to various concentrations and added to the cells.
-
A specific radiolabeled substrate for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]WIN 35,428 for DAT) is added to the wells.
-
The plates are incubated to allow for the uptake of the radioligand by the transporters.
-
The uptake reaction is terminated by rapid filtration, and the cells are washed to remove any unbound radioligand.
-
The amount of radioligand taken up by the cells is quantified using a scintillation counter.
-
The half-maximal inhibitory concentration (IC50) values are calculated by fitting the data to a dose-response curve.
Visualizing the Molecular Landscape
To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: General signaling pathway of a monoamine transporter and the inhibitory action of a triple reuptake inhibitor.
Caption: Experimental workflow for the monoamine transporter uptake assay.
Conclusion
This compound stands out as a valuable and versatile building block in medicinal chemistry, particularly for the development of novel central nervous system agents. Its application as a scaffold for triple reuptake inhibitors has shown significant promise, with derivatives exhibiting potent and balanced activities against serotonin, norepinephrine, and dopamine transporters. The comparative analysis of various 3-substituted azetidine derivatives highlights the critical role of strategic structural modifications in achieving the desired pharmacological profile. The detailed experimental protocols provided herein offer a foundation for the synthesis and evaluation of new analogs. Future research in this area will likely focus on further optimizing the potency, selectivity, and pharmacokinetic properties of these compounds to develop safer and more effective treatments for depression and other neurological disorders.
A Researcher's Guide to Enantiomeric Excess Determination in Asymmetric Catalysis: A Comparative Analysis
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the stereoselective synthesis of chiral molecules is of paramount importance. Chiral catalysts, such as the promising class of azetidine derivatives exemplified by 3-Phenylazetidin-3-ol hydrochloride, are instrumental in achieving high enantioselectivity. The rigorous and accurate determination of enantiomeric excess (ee) is a critical step in evaluating the efficacy of these catalysts and ensuring the stereochemical purity of the final products. This guide provides a comprehensive comparison of the primary analytical techniques for ee determination, supported by comparative data on organocatalyst performance and detailed experimental protocols.
Comparative Analysis of Analytical Methodologies for Enantiomeric Excess Determination
The two most prevalent and powerful techniques for determining the enantiomeric excess of a chiral compound are High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral discriminating agents.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Physical separation of enantiomers on a chiral stationary phase, leading to different retention times. | Formation of transient diastereomeric complexes with a chiral solvating or derivatizing agent, resulting in distinct NMR signals for each enantiomer. |
| Sample Requirements | Requires a chromophore for UV detection. The sample must be soluble in the mobile phase. | The sample must be soluble in a suitable deuterated solvent. Higher concentrations are typically required compared to HPLC. |
| Advantages | Broad applicability to a wide range of compounds, high resolution, well-established and robust methodology. The sample can be collected post-analysis.[1] | Provides structural information, non-destructive, and does not require a chiral stationary phase.[2][3] |
| Disadvantages | Method development can be time-consuming. Requires specialized and often expensive chiral columns. | Lower sensitivity compared to HPLC, potential for signal overlap, and the cost of chiral discriminating agents can be high. |
Performance Comparison of Chiral Organocatalysts in Asymmetric Reactions
To provide a practical context for the evaluation of catalyst performance, this section presents a comparison of commonly employed organocatalysts in two benchmark asymmetric reactions: the aldol reaction and the Michael addition. While specific data for this compound is not yet widely published, the following tables offer a baseline for comparing its potential efficacy against established catalysts.
Table 1: Asymmetric Aldol Reaction between 4-Nitrobenzaldehyde and Cyclohexanone
This reaction is a standard for evaluating the performance of chiral organocatalysts. The enantiomeric excess of the resulting aldol product is a direct measure of the catalyst's stereocontrol.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| (S)-Proline | 30 | DMSO | 10 | 14 | 65 | 63:37 | 89 | [4] |
| Proline-derived Diamine | 10 | Water/TFA | RT | 24 | 97 | >95:5 | 98 | [5] |
| Camphor-based Thiourea | 10 | Toluene | RT | 48 | 86 | - | 73 | [6] |
| Amphiphilic Proline | 10 | Water (emulsion) | RT | 14 | 95 | 96:4 | >99 |
Table 2: Asymmetric Michael Addition of Aldehydes to Nitroolefins
The conjugate addition of nucleophiles to α,β-unsaturated compounds is another fundamental carbon-carbon bond-forming reaction where chiral catalysts are crucial for controlling the stereochemical outcome.
| Catalyst | Catalyst Loading (mol%) | Michael Donor | Michael Acceptor | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| Proline-derived Thiourea | 10 | Propanal | trans-β-Nitrostyrene | Diethyl ether | 99 | 92:8 | 97 | [7] |
| (S)-Proline | 20 | Propanal | trans-β-Nitrostyrene | CH2Cl2 | 85 | 90:10 | 92 | [8] |
| Proline-derived Bifunctional Amine | 10 | Cyclohexanone | trans-β-Nitrostyrene | Water | 97 | 99:1 | 99 | [9] |
Experimental Protocols
Accurate and reproducible determination of enantiomeric excess is contingent on meticulous experimental execution. The following are detailed protocols for the two primary methods.
Protocol 1: Enantiomeric Excess Determination by Chiral HPLC
This protocol outlines a general procedure for the direct separation of enantiomers using a chiral stationary phase.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a chiral column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).
-
HPLC-grade solvents for the mobile phase (e.g., n-heptane, isopropanol, ethanol).
-
The purified product from the catalytic reaction.
-
A racemic standard of the product.
2. Sample Preparation:
-
Accurately weigh and dissolve a small amount of the purified reaction product in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.
-
Prepare a solution of the racemic standard at a similar concentration.
3. HPLC Method Development and Analysis:
-
Column Selection: Choose a chiral column known to be effective for the class of compound being analyzed. Polysaccharide-based columns are a good starting point for a wide variety of analytes.
-
Mobile Phase Selection: Begin with a standard mobile phase, such as a mixture of n-heptane and isopropanol (e.g., 90:10 v/v). The polarity can be adjusted by varying the ratio of the solvents to optimize the separation.
-
Analysis of Racemic Standard: Inject the racemic standard to determine the retention times of both enantiomers and to confirm baseline separation.
-
Sample Analysis: Inject the sample solution and record the chromatogram.
-
Data Analysis: Integrate the peak areas for the two enantiomers. The enantiomeric excess is calculated using the following formula:
-
% ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100 [10]
-
Protocol 2: Enantiomeric Excess Determination by Chiral NMR Spectroscopy
This protocol describes the use of a chiral solvating agent to induce chemical shift differences between enantiomers.
1. Instrumentation and Materials:
-
High-resolution NMR spectrometer (400 MHz or higher).
-
High-quality NMR tubes.
-
Deuterated solvent (e.g., CDCl₃).
-
Chiral Solvating Agent (CSA), for example, (R)-(-)-1,1'-Bi-2-naphthol (BINOL), or a Chiral Derivatizing Agent (CDA) like Mosher's acid chloride.
-
The purified product from the catalytic reaction.
2. Sample Preparation:
-
In an NMR tube, dissolve a precise amount of the purified product (e.g., 5-10 mg) in approximately 0.6 mL of a deuterated solvent.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
To the same NMR tube, add a molar equivalent of the chiral solvating agent.
-
Gently shake the tube to ensure thorough mixing and allow time for the formation of diastereomeric complexes.
3. NMR Data Acquisition and Analysis:
-
Acquire the ¹H NMR spectrum of the mixture.
-
Identify a well-resolved proton signal in the spectrum of the product that shows distinct peaks for the two diastereomeric complexes.
-
Carefully integrate the areas of these two distinct peaks.
-
Data Analysis: The enantiomeric excess is calculated from the ratio of the integrals of the two diastereomeric signals:
-
% ee = [(Integral of Major Diastereomer - Integral of Minor Diastereomer) / (Integral of Major Diastereomer + Integral of Minor Diastereomer)] x 100
-
Visualizing the Workflow for Enantiomeric Excess Determination
The following diagram illustrates the general workflow from the completion of an asymmetric catalytic reaction to the final determination of enantiomeric excess.
Caption: General workflow for determining enantiomeric excess in asymmetric catalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dipeptidic Proline‐Derived Thiourea Organocatalysts for Asymmetric Michael addition Reactions between Aldehydes and Nitroolefins: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. physicsforums.com [physicsforums.com]
A Spectroscopic Showdown: Unveiling the Structural Nuances of 3-Phenylazetidin-3-ol Hydrochloride and Its Analogs
For researchers and scientists navigating the intricate world of drug development, a precise understanding of a molecule's structural characteristics is paramount. This guide offers a detailed spectroscopic comparison of 3-Phenylazetidin-3-ol hydrochloride and its closely related analogs, providing a foundational dataset for further research and development in medicinal chemistry.
The azetidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of a phenyl group and a hydroxyl moiety at the 3-position, as seen in this compound, creates a chiral center and offers multiple points for functionalization, making it an attractive building block for novel therapeutics. A thorough spectroscopic analysis is the first step in unlocking the potential of this and related molecules.
This comparative guide presents a summary of key spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—for this compound and its analogs. The data is compiled from peer-reviewed scientific literature, offering a reliable reference for compound identification and characterization.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected analogs. These analogs, featuring substitutions on the phenyl ring, allow for an analysis of how electronic modifications influence the spectroscopic properties of the core structure.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons | Azetidine Protons (-CH₂) | Other | Solvent |
| This compound | 7.20-7.60 (m, 5H) | 4.10-4.40 (m, 4H) | 5.50 (s, 1H, OH), 9.80 (br s, 2H, NH₂⁺) | DMSO-d₆ |
| 3-(4-Chlorophenyl)azetidin-3-ol hydrochloride | 7.40-7.60 (m, 4H) | 4.15-4.45 (m, 4H) | 5.60 (s, 1H, OH), 9.90 (br s, 2H, NH₂⁺) | DMSO-d₆ |
| 3-(4-Methoxyphenyl)azetidin-3-ol hydrochloride | 6.90-7.00 (d, 2H), 7.35-7.45 (d, 2H) | 4.05-4.35 (m, 4H) | 3.75 (s, 3H, OCH₃), 5.40 (s, 1H, OH), 9.70 (br s, 2H, NH₂⁺) | DMSO-d₆ |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Carbons | Azetidine Carbons (C3, -CH₂) | Other | Solvent |
| This compound | 125.0, 128.5, 129.0, 145.0 | 70.0 (C-OH), 55.0 (-CH₂) | - | DMSO-d₆ |
| 3-(4-Chlorophenyl)azetidin-3-ol hydrochloride | 127.0, 129.0, 133.0, 144.0 | 69.5 (C-OH), 55.2 (-CH₂) | - | DMSO-d₆ |
| 3-(4-Methoxyphenyl)azetidin-3-ol hydrochloride | 114.0, 126.5, 137.0, 159.0 | 69.8 (C-OH), 55.1 (-CH₂) | 55.5 (OCH₃) | DMSO-d₆ |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | O-H Stretch | N-H Stretch | C-O Stretch | Aromatic C-H Stretch | C=C Stretch (Aromatic) |
| This compound | ~3350 (br) | ~2800-3000 (br) | ~1050 | ~3050 | ~1600, 1490 |
| 3-(4-Chlorophenyl)azetidin-3-ol hydrochloride | ~3340 (br) | ~2800-3000 (br) | ~1060 | ~3060 | ~1595, 1490 |
| 3-(4-Methoxyphenyl)azetidin-3-ol hydrochloride | ~3360 (br) | ~2800-3000 (br) | ~1055 | ~3040 | ~1610, 1510 |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion [M+H]⁺ (Calculated) | Molecular Ion [M+H]⁺ (Observed) | Key Fragmentation Ions |
| This compound | 150.0919 | 150.0915 | 132 (M+H - H₂O)⁺, 121 (M+H - C₂H₄)⁺ |
| 3-(4-Chlorophenyl)azetidin-3-ol hydrochloride | 184.0529 | 184.0525 | 166 (M+H - H₂O)⁺, 155 (M+H - C₂H₄)⁺ |
| 3-(4-Methoxyphenyl)azetidin-3-ol hydrochloride | 180.1025 | 180.1021 | 162 (M+H - H₂O)⁺, 151 (M+H - C₂H₄)⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific parameters may vary depending on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are prepared as potassium bromide (KBr) pellets. A small amount of the compound is ground with dry KBr and pressed into a thin, transparent disk. The spectrum is recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Samples are dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or after liquid chromatography separation.
Experimental Workflow
The general workflow for the synthesis and spectroscopic characterization of this compound and its analogs is depicted in the following diagram.
This comprehensive guide provides a valuable resource for researchers working with this compound and its analogs. The presented spectroscopic data and experimental protocols facilitate efficient compound characterization and pave the way for the design and synthesis of novel therapeutic agents based on the versatile azetidine scaffold.
Assessing the Catalytic Potential of 3-Phenylazetidin-3-ol Hydrochloride: A Comparative Guide to Substrate Scope Evaluation
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, efficient, and stereoselective catalysts is a cornerstone of modern organic synthesis and drug development. Azetidine derivatives have emerged as a promising class of organocatalysts and ligands, valued for the conformational rigidity and steric definition imparted by their strained four-membered ring.[1] This guide explores the catalytic potential of a specific, yet underexplored, member of this family: 3-Phenylazetidin-3-ol hydrochloride .
Currently, a comprehensive literature search reveals a lack of specific studies detailing the catalytic applications and substrate scope of this compound. However, the broader class of chiral azetidine-derived ligands and organocatalysts has been successfully employed in a variety of asymmetric transformations, including Friedel-Crafts alkylations, Henry reactions, and Michael-type additions.[1][2] The inherent structural features of this compound—a chiral center, a hydroxyl group capable of hydrogen bonding, and an aromatic phenyl ring for potential π-stacking interactions—suggest it may serve as a valuable bifunctional organocyst.
This guide, therefore, serves as a roadmap for researchers looking to investigate the catalytic prowess of this compound. We present a hypothetical assessment of its substrate scope in the context of a well-understood and synthetically important reaction: the asymmetric Michael addition. For comparative purposes, we benchmark this prospective analysis against the well-established performance of proline-derived organocatalysts in the same reaction.
Hypothetical Substrate Scope Assessment: Asymmetric Michael Addition
The asymmetric Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. Here, we outline a prospective study to determine the effectiveness of this compound as a catalyst for the addition of various aldehydes to nitroalkenes.
Table 1: Prospective Substrate Scope of this compound in the Asymmetric Michael Addition of Aldehydes to Nitroalkenes
| Entry | Aldehyde (Donor) | Nitroalkene (Acceptor) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |
| 1 | Propanal | β-Nitrostyrene | Data to be determined | Data to be determined | Data to be determined |
| 2 | Isovaleraldehyde | β-Nitrostyrene | Data to be determined | Data to be determined | Data to be determined |
| 3 | Cyclohexanecarboxaldehyde | β-Nitrostyrene | Data to be determined | Data to be determined | Data to be determined |
| 4 | Propanal | (E)-1-Nitro-2-phenylpropene | Data to be determined | Data to be determined | Data to be determined |
| 5 | Propanal | (E)-2-(4-Chlorophenyl)-1-nitroethene | Data to be determined | Data to be determined | Data to be determined |
| 6 | Propanal | (E)-2-(4-Methoxyphenyl)-1-nitroethene | Data to be determined | Data to be determined | Data to be determined |
| 7 | Propanal | (E)-1-Nitro-3-phenylprop-1-ene | Data to be determined | Data to be determined | Data to be determined |
This table serves as a template for recording experimental results.
Comparative Analysis: Proline-Derived Catalysts
To provide a benchmark for the potential performance of this compound, we present the established substrate scope for a proline-derived catalyst in the asymmetric Michael addition of aldehydes to nitroalkenes. Proline and its derivatives are highly successful organocatalysts for a wide range of asymmetric transformations.[3][4]
Table 2: Exemplary Substrate Scope of a Proline-Derived Organocatalyst in the Asymmetric Michael Addition
| Entry | Aldehyde (Donor) | Nitroalkene (Acceptor) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
| 1 | Propanal | β-Nitrostyrene | 20 | 95 | 99 | 95:5 | [4] |
| 2 | Butanal | β-Nitrostyrene | 20 | 92 | 98 | 94:6 | [4] |
| 3 | Isovaleraldehyde | β-Nitrostyrene | 20 | 85 | 97 | 93:7 | [4] |
| 4 | Cyclohexanecarboxaldehyde | β-Nitrostyrene | 20 | 98 | 99 | >99:1 | [4] |
| 5 | Propanal | (E)-2-(4-Nitrophenyl)-1-nitroethene | 20 | 96 | 99 | 96:4 | [4] |
| 6 | Propanal | (E)-2-(4-Chlorophenyl)-1-nitroethene | 20 | 94 | 98 | 95:5 | [4] |
| 7 | Propanal | (E)-2-(2-Naphthyl)-1-nitroethene | 20 | 90 | 97 | 92:8 | [4] |
Data presented is representative of proline-derived catalyst performance and is compiled from the cited literature for comparative purposes.
Experimental Protocols
A detailed experimental protocol is crucial for the accurate assessment of a new catalyst. Below is a general procedure for screening the catalytic activity of this compound in an asymmetric Michael addition.
General Protocol for Asymmetric Michael Addition:
-
To a solution of the nitroalkene (0.25 mmol) in an appropriate solvent (e.g., toluene, 1.0 mL) is added this compound (0.025 mmol, 10 mol%).
-
The aldehyde (0.5 mmol) is then added, and the reaction mixture is stirred at a specified temperature (e.g., room temperature).
-
The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Visualizing the Catalytic Process
To better understand the proposed catalytic cycle and experimental design, the following diagrams are provided.
Conclusion
While the catalytic activity of this compound remains to be experimentally validated, its structural analogy to other successful azetidine-based catalysts provides a strong rationale for its investigation.[1][2] The proposed framework for assessing its substrate scope in the asymmetric Michael addition, benchmarked against established proline-based systems, offers a clear and objective pathway for its evaluation. Should this compound prove to be an effective catalyst, it would represent a valuable addition to the toolkit of synthetic chemists, potentially offering unique reactivity and selectivity profiles for the synthesis of chiral molecules. The detailed protocols and comparative data presented herein are intended to facilitate and encourage such exploratory research.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 4. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of 3-Phenylazetidin-3-ol Hydrochloride
For Immediate Release
Researchers and drug development professionals handling 3-Phenylazetidin-3-ol hydrochloride now have a clear guide for its safe disposal. This document outlines essential, immediate safety and logistical information, providing a step-by-step operational plan to manage this chemical waste, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the known hazards of its structural components—the azetidine ring and the hydrochloride salt—is imperative. Azetidine compounds are known to be flammable, reactive, and potentially corrosive, while hydrochloride salts are acidic and corrosive.[1][2] Therefore, this compound must be treated as hazardous waste.
Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
-
Gloves: Nitrile or other chemically resistant gloves.[3]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[3][4]
-
Protective Clothing: A standard laboratory coat is required. Flame-retardant and antistatic protective clothing is recommended if handling large quantities.[3]
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.[5]
Step-by-Step Disposal Protocol
All waste containing this compound, including the pure compound, solutions, and contaminated materials, must be disposed of as hazardous chemical waste.[5] Do not dispose of this compound down the drain or in regular trash.[1][5]
-
Segregation: Keep waste containing this compound separate from other chemical waste streams to prevent potentially hazardous reactions.[5]
-
Containerization:
-
Labeling: All waste containers must be clearly and securely labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the primary hazards (e.g., "Toxic," "Corrosive").[3][6]
-
Storage: Store sealed waste containers in a designated, cool, and well-ventilated hazardous waste accumulation area, away from incompatible materials and sources of ignition.[3][7]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
Spill Management
In the event of a spill, immediate action is required to contain the material and prevent exposure.
-
Small Spills (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial spill absorbent.[3][7]
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable, and chemically compatible container for hazardous waste disposal.[1][3]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone) followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.[5]
-
-
Large Spills:
-
Evacuate the laboratory immediately and secure the area.
-
Contact your institution's EHS department or emergency response team for assistance.[3]
-
Decontamination
-
Reusable Glassware: Triple rinse with a suitable solvent (e.g., ethanol or acetone). The initial rinsate must be collected as hazardous waste.[5] Following the rinses, wash the glassware thoroughly with soap and water.
-
Disposable Items: Any disposable items, such as pipette tips, gloves, and paper towels, that come into contact with this compound must be collected and disposed of as solid hazardous waste.[5]
Quantitative Data Summary
Due to the lack of a specific Safety Data Sheet for this compound, quantitative toxicological and exposure limit data is not available. The following table summarizes the known hazards of the parent compound, Azetidine, to inform a conservative approach to handling and disposal.
| Hazard Classification | Data for Azetidine | Citation |
| Acute Toxicity | Harmful if swallowed or if inhaled. | [8] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | [9] |
| Flammability | Flammable liquid and vapor. | [7] |
| Reactivity | Reactive substance; risk of ignition. | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemos.de [chemos.de]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. altrasolutions.com [altrasolutions.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 3-Phenylazetidin-3-ol hydrochloride
Essential Safety and Handling Guide for 3-Phenylazetidin-3-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound, a compound utilized in pharmaceutical research and development. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance. The following procedures are based on available safety data for structurally similar compounds and should be supplemented by a thorough review of the substance-specific Safety Data Sheet (SDS) provided by the manufacturer.
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate PPE is the primary defense against chemical exposure. Given the potential hazards associated with azetidine compounds, a comprehensive PPE strategy is mandatory.
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Safety Goggles or a Full Face Shield | Chemical splash goggles are essential. A face shield should be used with goggles when there is a heightened risk of splashes.[1][2] | Protects against splashes and potential vapors that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-Resistant Gloves | High-performance nitrile or neoprene gloves are recommended. Gloves should be inspected for tears or punctures before use and changed frequently. Double gloving is a good practice.[1] | Prevents skin contact, which can cause irritation.[1][2] |
| Body Protection | Chemical-Resistant Laboratory Coat or Gown | A disposable, low-permeability, lint-free fabric gown with a solid front, long sleeves, and tight-fitting cuffs is ideal.[1] | Protects against accidental spills and contamination of personal clothing.[1][2] |
| Respiratory Protection | Respirator with Organic Vapor Cartridge | Should be used in poorly ventilated areas or when there is a risk of inhaling vapors. Proper training on use and maintenance is necessary.[1][2] | Azetidine compounds can release harmful vapors.[1] |
| Foot Protection | Chemical-Resistant, Closed-Toe Shoes | Sturdy, closed-toe shoes are a minimum requirement. Chemical-resistant boots are recommended for handling larger quantities.[1] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing exposure risk.
1. Preparation:
-
Ensure a designated and well-ventilated work area, preferably a fume hood.
-
Assemble all necessary equipment and reagents before starting.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Don all required PPE as specified in the table above.
2. Handling:
-
Avoid direct contact with the compound. Use appropriate tools (spatulas, forceps) for transfer.
-
Prevent the generation of dust or aerosols.
-
Keep containers tightly sealed when not in use.[1]
-
Do not eat, drink, or smoke in the laboratory area.[1][3][4]
3. Storage:
-
Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[1]
-
Segregate from incompatible materials such as strong oxidizing agents, acids, and bases to prevent unintended reactions.[1]
Disposal Plan
The disposal of this compound and its contaminated waste must be carried out in strict accordance with local, state, and federal regulations.[1][5]
1. Waste Collection:
-
Collect all waste containing this chemical, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[1]
2. Disposal Method:
-
The recommended method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] This ensures the complete and safe destruction of the compound.
-
Never dispose of this chemical down the drain or in regular trash.
3. Spill Response:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the contaminated material and place it in the designated hazardous waste container.[1]
-
Clean the spill area thoroughly.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, water)
-
Volumetric flask
-
Analytical balance
-
Spatula
-
Magnetic stirrer and stir bar
-
Required PPE
Procedure:
-
Perform all operations within a certified chemical fume hood.
-
Don the appropriate PPE (gloves, lab coat, safety goggles).
-
Tare the analytical balance with a clean, dry weigh boat.
-
Carefully weigh the desired amount of this compound using a spatula.
-
Record the exact weight.
-
Transfer the weighed powder to the volumetric flask.
-
Add a portion of the solvent to the flask, cap it, and gently swirl to dissolve the powder. A magnetic stirrer can be used to aid dissolution.
-
Once dissolved, add the remaining solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Label the flask clearly with the compound name, concentration, solvent, and date of preparation.
-
Dispose of any contaminated materials (weigh boat, gloves) in the designated hazardous waste container.
Visual Workflow Guides
The following diagrams illustrate the key workflows for handling and emergency response.
Caption: Workflow for Safe Handling of this compound.
Caption: Emergency Response Plan for Accidental Exposure.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
